Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-12-6-8-14(9-7-12)13(16)17-10-11-4-2-1-3-5-11/h1-6,8H,7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKHYPNVCUHASC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463761 | |
| Record name | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185847-84-1 | |
| Record name | Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a heterocyclic organic compound belonging to the dihydropyridinone class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including potential applications as calcium channel modulators, antimalarial agents, and anticancer therapeutics. This technical guide provides a comprehensive overview of the known chemical properties of this compound, based on available data. It is important to note that while the core structure is a subject of research, specific experimental data for this particular compound, especially concerning its biological activity and detailed reaction protocols, is limited in publicly accessible literature.
Core Chemical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These values are a combination of experimentally determined and computationally predicted data.
| Property | Value | Source |
| Molecular Formula | C13H13NO3 | --INVALID-LINK-- |
| Molecular Weight | 231.25 g/mol | --INVALID-LINK-- |
| CAS Number | 185847-84-1 | --INVALID-LINK-- |
| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | --INVALID-LINK-- |
| Canonical SMILES | C1CN(C=CC1=O)C(=O)OCC2=CC=CC=C2 | --INVALID-LINK-- |
| Melting Point | 72-73 °C | [Various Suppliers] |
| Boiling Point (Predicted) | 382.2 ± 42.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.245 ± 0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | -4.31 ± 0.20 | --INVALID-LINK-- |
| Form | Powder | [Various Suppliers] |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Spectroscopic Data
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¹H NMR: Signals corresponding to the protons of the benzyl group (aromatic region), the benzylic methylene protons, and the protons of the dihydropyridine ring.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and the ketone, the aromatic carbons of the benzyl group, and the carbons of the dihydropyridine ring.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching vibrations of the carbamate and the ketone functionalities.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns likely involving the loss of the benzyl group.
Caution: Researchers should perform their own spectral analysis for confirmation.
Safety and Handling
Based on aggregated GHS data, this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H332: Harmful if inhaled.
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, lab coat, safety glasses), and working in a well-ventilated area are recommended.
Experimental Protocols
General Synthetic Approach
A specific, detailed experimental protocol for the synthesis of this compound is not well-documented in publicly available literature. However, a plausible synthetic route can be conceptualized based on established methods for the synthesis of 4-pyridones. One common approach involves the cyclocondensation of a 1,3,5-tricarbonyl compound or its equivalent with an amine.
Below is a generalized, theoretical workflow for the synthesis.
Caption: A plausible, generalized synthetic workflow for this compound.
Disclaimer: This represents a theoretical synthetic pathway. Researchers should consult the primary literature on 4-pyridone synthesis for detailed reaction conditions and optimize them accordingly.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature detailing the biological activity or the mechanism of action of this compound. However, the broader class of dihydropyridinone and 4-pyridone derivatives has been extensively studied and shown to possess a wide range of pharmacological properties.
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Dihydropyridine Derivatives: Famously known as calcium channel blockers, they are widely used in the treatment of hypertension. [1]The 1,4-dihydropyridine scaffold is a key pharmacophore in drugs like nifedipine and amlodipine.
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4-Pyridone Derivatives: This class of compounds has demonstrated a variety of biological activities, including:
-
Antimalarial: Certain diaryl ether substituted 4-pyridones have shown potent activity against Plasmodium falciparum. [2] * Anticancer: Some novel dihydropyrimidines with the pyrimidinone core have been investigated for their potential anticancer activity.
-
Anti-HIV: Pyridinone derivatives have been designed and evaluated as inhibitors of HIV replication. [3][4] * Antibacterial and Antifungal: Various derivatives have been synthesized and tested for their antimicrobial properties.
-
Due to the lack of specific studies on this compound, no signaling pathways involving this compound can be described at this time. The potential for this molecule to interact with biological targets, such as ion channels or enzymes, can be inferred from its structural similarity to other pharmacologically active dihydropyridinones, but this requires experimental validation.
Caption: Logical workflow for investigating the biological potential of the title compound.
Conclusion and Future Directions
This compound is a molecule of interest due to its core dihydropyridinone structure, which is present in many biologically active compounds. However, there is a significant gap in the scientific literature regarding its specific chemical and biological properties. The available data is largely predictive, and there is a pressing need for experimental validation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS, and X-ray crystallography).
-
Biological Screening: A thorough investigation of its biological activities through a battery of in vitro assays, including but not limited to, its effects on various cell lines (cancerous and non-cancerous), its potential as a calcium channel modulator, and its antimicrobial properties.
-
Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate its mechanism of action, including the identification of its molecular targets and its effects on relevant signaling pathways.
The information presented in this guide serves as a foundation for researchers and drug development professionals interested in exploring the potential of this compound and its derivatives.
References
Unveiling the Structure of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive elucidation of the structure of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details the spectroscopic and physical properties of the molecule, outlines a representative synthetic protocol, and discusses the established biological context of the dihydropyridine scaffold.
Molecular Structure and Properties
This compound, with the chemical formula C₁₃H₁₃NO₃, possesses a dihydropyridinone core N-substituted with a benzyloxycarbonyl group.[1][2] The systematic IUPAC name for this compound is benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 185847-84-1 | [2] |
| Molecular Formula | C₁₃H₁₃NO₃ | [2] |
| Molecular Weight | 231.25 g/mol | [2] |
| Monoisotopic Mass | 231.08954328 Da | [2] |
Spectroscopic Characterization
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). While a publicly available, experimentally-derived spectrum for this specific molecule is limited, the expected spectral data can be reliably predicted based on the analysis of closely related analogues.[3][4][5][6]
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.30-7.40 | m | 5H | Aromatic protons (C₆H₅) |
| ~5.20 | s | 2H | Methylene protons (CH₂-Ph) |
| ~6.90 | d | 1H | Vinylic proton (C₅-H) |
| ~5.10 | d | 1H | Vinylic proton (C₆-H) |
| ~3.80 | t | 2H | Methylene protons (C₂-H₂) |
| ~2.50 | t | 2H | Methylene protons (C₃-H₂) |
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (C₄) |
| ~168 | C=O (Carboxylate) |
| ~140 | Vinylic Carbon (C₅) |
| ~135 | Aromatic Quaternary Carbon |
| ~128.5 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.5 | Aromatic CH |
| ~105 | Vinylic Carbon (C₆) |
| ~68 | Methylene Carbon (CH₂-Ph) |
| ~45 | Methylene Carbon (C₂) |
| ~35 | Methylene Carbon (C₃) |
Table 4: Predicted FTIR and Mass Spectrometry Data
| Technique | Feature | Predicted Value/Observation |
| FTIR | Carbonyl Stretch (Ketone) | ~1680 cm⁻¹ |
| Carbonyl Stretch (Carbamate) | ~1720 cm⁻¹ | |
| C=C Stretch (Dihydropyridine) | ~1640 cm⁻¹ | |
| C-O Stretch | ~1250 cm⁻¹ | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z 231 |
| [M+H]⁺ | m/z 232 | |
| Major Fragment | m/z 91 (Loss of benzyl group) |
Experimental Protocols
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step process involving the formation of an enaminone intermediate followed by cyclization. The following is a representative protocol adapted from established methods for the synthesis of dihydropyridones.[7][8]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Materials:
-
Ethyl 3-aminocrotonate
-
Acryloyl chloride
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Sodium hydride (60% dispersion in mineral oil)
-
Tetrahydrofuran (THF), anhydrous
-
Benzyl chloroformate
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Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
Step 1: Synthesis of the Enaminone Intermediate
-
To a solution of ethyl 3-aminocrotonate (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, slowly add acryloyl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude enaminone intermediate.
Step 2: Cyclization and N-Protection
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude enaminone intermediate in anhydrous THF dropwise.
-
Stir the mixture at room temperature for 2 hours.
-
Cool the reaction mixture back to 0 °C and add benzyl chloroformate (1.2 eq) dropwise.
-
Allow the reaction to stir at room temperature for 16 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Step 3: Purification
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure compound.
Spectroscopic Analysis Protocol
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic characterization of the title compound.
NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.
-
Process the spectra and assign the peaks based on their chemical shifts, multiplicities, and integration values.
FTIR Spectroscopy:
-
Obtain the IR spectrum of the compound using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.
-
Identify the characteristic absorption bands for the carbonyl and other functional groups.
Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer to determine the mass-to-charge ratio of the molecular ion and its fragments.
Biological Context and Potential Signaling Pathway
While specific biological studies on this compound are not extensively documented, the dihydropyridine scaffold is a well-established pharmacophore, primarily known for its role as L-type calcium channel blockers.[9] These compounds are widely used in the treatment of hypertension and angina.[1] The general mechanism of action involves the inhibition of calcium influx into vascular smooth muscle cells, leading to vasodilation. Some dihydropyridines have also been shown to induce the release of nitric oxide (NO) from the vascular endothelium, contributing to their vasodilatory effects.[1]
Proposed Signaling Pathway for Dihydropyridine Derivatives
Caption: Potential mechanism of action for dihydropyridine compounds.
This guide serves as a foundational resource for the structural understanding and synthesis of this compound. The provided data and protocols are intended to facilitate further research and development involving this and related compounds.
References
- 1. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 8. Synthesis of 2,3-Dihydro-4-pyridones and 4-Pyridones by the Cyclization Reaction of Ester-Tethered Enaminones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The synthesis involves a multi-step process commencing from readily available starting materials, leading to the formation of a key piperidone intermediate, which is subsequently converted to the target dihydropyridinone. This document details the experimental protocols for each step, presents quantitative data in a structured format, and includes diagrams to illustrate the synthesis pathway and a potential biological mechanism of action.
Overview of the Synthetic Pathway
The synthesis of this compound can be efficiently achieved through a two-stage process. The initial stage focuses on the preparation of the saturated heterocyclic core, Benzyl 4-oxopiperidine-1-carboxylate, commonly known as N-Cbz-4-piperidone. This intermediate is synthesized by the N-protection of a 4-piperidone precursor. The second stage involves the introduction of α,β-unsaturation to the piperidone ring to yield the target compound. A well-established method for this transformation is the Saegusa-Ito oxidation.
Experimental Protocols
Stage 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)
The synthesis of N-Cbz-4-piperidone can be accomplished via several routes, with a common and effective method involving the reaction of a 4-piperidone salt with benzyl chloroformate in the presence of a base.[1][2]
Method 1: From 4,4-Piperidinediol Hydrochloride
A documented procedure details the reaction of 4,4-piperidinediol hydrochloride with sodium carbonate and benzyl chloroformate.[1]
-
Reaction:
-
4,4-Piperidinediol hydrochloride is reacted with sodium carbonate (Na₂CO₃) and benzyl chloroformate (CbzCl) in a mixture of tetrahydrofuran (THF) and water.
-
-
Procedure:
-
To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of THF and water (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added.
-
The mixture is stirred at room temperature for 9 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate (AcOEt) and a 5% (w/v) aqueous solution of sodium carbonate.
-
The aqueous layer is separated and extracted with ethyl acetate.
-
The combined organic layers are dried over magnesium sulfate (MgSO₄) and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography (eluent: AcOEt/hexane gradient from 1/3 to 1/2) to yield N-Cbz-4-piperidone as a colorless oil.[1]
-
-
Yield: Quantitative (100%)[1].
Method 2: From Piperidin-4-one Hydrochloride
An alternative large-scale preparation starts from piperidin-4-one hydrochloride.[1]
-
Reaction:
-
Piperidin-4-one hydrochloride is treated with triethylamine (TEA) and benzyl chloroformate in dichloromethane (DCM).
-
-
Procedure:
-
To a stirred solution of piperidin-4-one hydrochloride (1567 g, 11.6 mol) and triethylamine (1400 g, 13.87 mol) in dichloromethane (12 L), benzyl chloroformate (1965 g, 11.55 mol) is added dropwise at 0°C.
-
After the addition, the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction progress is monitored by thin-layer chromatography (TLC) using an EtOAc/petroleum ether (1:5) solvent system.
-
The mixture is washed with water (3 L) and brine (1 L), dried over sodium sulfate, and concentrated in vacuo to give N-Cbz-4-piperidone.[1]
-
Stage 2: Synthesis of this compound
The conversion of the saturated N-Cbz-4-piperidone to the α,β-unsaturated this compound can be achieved via the Saegusa-Ito oxidation. This reaction proceeds through a silyl enol ether intermediate.
-
Reaction:
-
N-Cbz-4-piperidone is first converted to its corresponding silyl enol ether.
-
The silyl enol ether is then treated with a palladium(II) salt to induce the formation of the double bond.
-
-
Representative Procedure (based on the general Saegusa-Ito oxidation):
Step 2a: Formation of the Silyl Enol Ether
-
A solution of N-Cbz-4-piperidone in a suitable aprotic solvent (e.g., tetrahydrofuran, THF) is cooled to -78°C under an inert atmosphere (e.g., argon or nitrogen).
-
A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS), is added dropwise to generate the enolate.
-
After stirring for a period to ensure complete enolate formation, a silylating agent, typically trimethylsilyl chloride (TMSCl), is added to trap the enolate as the silyl enol ether.
-
The reaction is quenched and worked up to isolate the crude silyl enol ether, which is often used in the next step without extensive purification.
Step 2b: Palladium-Mediated Oxidation
-
The crude silyl enol ether is dissolved in an appropriate solvent, such as acetonitrile or dimethylformamide (DMF).
-
Palladium(II) acetate (Pd(OAc)₂) is added to the solution. Stoichiometric amounts can be used, or catalytic amounts in the presence of a co-oxidant like benzoquinone.
-
The reaction mixture is stirred at room temperature or with gentle heating until the conversion is complete, as monitored by TLC or other analytical techniques.
-
The reaction mixture is then filtered to remove palladium black, and the filtrate is subjected to an aqueous workup.
-
The crude product is purified by column chromatography to yield this compound.
-
Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C/mmHg) |
| 4,4-Piperidinediol Hydrochloride | C₅H₁₂ClNO₂ | 153.61 | - | - | - |
| Piperidin-4-one Hydrochloride | C₅H₁₀ClNO | 135.59 | Brown solid | - | - |
| Benzyl 4-oxopiperidine-1-carboxylate | C₁₃H₁₅NO₃ | 233.26 | Colorless oil / White to pale yellow solid | 38-41 | 114-140 / 0.25 |
| This compound | C₁₃H₁₃NO₃ | 231.25 | - | 72-73 | 382.2±42.0 (Predicted) |
Table 2: Spectroscopic Data for Benzyl 4-oxopiperidine-1-carboxylate
| ¹H-NMR (CDCl₃) | δ 7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H) |
| ¹³C-NMR (CDCl₃) | δ 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0 |
| IR (neat, cm⁻¹) | 2964, 1698, 1429, 1229 |
| Mass Spectrum (m/z) | 233 (M+), 91 (100%) |
| HRMS (calcd.) | 233.1052 |
| HRMS (found) | 233.1055 |
Data sourced from[1].
Visualization of Pathways
Synthesis Pathway
The following diagram illustrates the two-stage synthesis of this compound.
Caption: Synthesis of this compound.
Potential Biological Signaling Pathway
Dihydropyridine derivatives are well-known for their activity as L-type calcium channel blockers. The following diagram illustrates a simplified mechanism of action.
Caption: Mechanism of action for dihydropyridinone as a calcium channel blocker.
Conclusion
The synthesis of this compound is a feasible process for research and development purposes. The well-established procedures for the creation of the N-Cbz-4-piperidone intermediate, coupled with a reliable method for its subsequent dehydrogenation, provide a clear and reproducible pathway to the target molecule. The information presented in this guide, including detailed protocols and quantitative data, serves as a valuable resource for scientists and professionals in the field of drug discovery and development. Further optimization of the Saegusa-Ito oxidation step for this specific substrate could lead to improved yields and process efficiency. The potential biological activity of this compound class warrants further investigation into its pharmacological properties.
References
An In-Depth Technical Guide to Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
IUPAC Name: Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate
This technical guide provides a comprehensive overview of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document details its chemical properties, synthesis, and potential therapeutic applications, with a focus on quantitative data and experimental methodologies.
Chemical and Physical Properties
Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate, also known as 1-Cbz-2,3-dihydropyridin-4(1H)-one, is a derivative of dihydropyridinone. The core structure of dihydropyridinone is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[1][2][3] The physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [4] |
| Molecular Formula | C13H13NO3 | [4] |
| Molecular Weight | 231.25 g/mol | [4] |
| CAS Number | 185847-84-1 | [4] |
| Appearance | Solid (predicted) | |
| XLogP3 | 1.2 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 3 | [4] |
| Exact Mass | 231.08954328 Da | [4] |
| Monoisotopic Mass | 231.08954328 Da | [4] |
Spectroscopic Data (Analog)
| Spectroscopic Data (for Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate) | |
| ¹H NMR | Aromatic protons of the benzyl group: δ 7.3–7.4 ppm |
| Carboxylate CH₂ group linked to the benzyl moiety: δ 4.1–4.2 ppm | |
| Methyl and methylene protons adjacent to the ketone group: δ 2.5–2.6 ppm | |
| ¹³C NMR | Carboxylate carbonyl (C=O): δ ~170 ppm |
| Conjugated carbonyl (4-oxo group): δ ~150–160 ppm | |
| IR Spectroscopy | ν(C=O) (carboxylate): ~1720–1740 cm⁻¹ (strong absorption) |
| ν(C=O) (4-oxo): ~1680–1700 cm⁻¹ (moderate absorption) | |
| Mass Spectrometry | Molecular ion peak: m/z 245.27 (for C₁₄H₁₅NO₃) |
| Fragmentation patterns: Loss of the benzyl group and cleavage of the dihydropyridine ring |
Synthesis
A specific experimental protocol for the synthesis of Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate is not explicitly detailed in the available literature. However, a general and adaptable two-step synthesis can be inferred from the preparation of a similar compound, diethyl 1-benzyl-4-oxo-1,4-dihydropyridine-3,5-dicarboxylate.[6] This process involves the initial synthesis of a dihydropyridinone precursor followed by N-benzylation.
Experimental Protocol (Adapted)
Step 1: Synthesis of a Dihydropyridinone Precursor
A mixture of diethyl 1,3-acetonedicarboxylate, triethyl orthoformate, and urea is heated to reflux in xylene.[6] After the urea dissolves and a precipitate forms, the ethanol generated is removed under reduced pressure. The reaction mixture is then refluxed for an additional hour. Upon cooling, the precipitate is filtered, washed with dichloromethane, and dried under vacuum to yield the dihydropyridinone precursor.[6]
Step 2: N-Benzylation
The dihydropyridinone precursor is dissolved in dimethylformamide (DMF). Anhydrous potassium carbonate and benzyl bromide are added to the solution. The mixture is heated at 80°C for 10 hours.[6] After the reaction, the mixture is filtered, and the solvent is removed in vacuo. The resulting residue is dissolved in dichloromethane, washed with water, and dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure yields the crude product, which can be further purified by washing with ethyl acetate to obtain the final product.[6]
Caption: Synthetic workflow for Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate.
Potential Applications in Drug Development
While specific biological activities of Benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate are not extensively documented, the broader class of dihydropyridinones and pyridones are of significant interest in medicinal chemistry. These scaffolds are associated with a range of pharmacological activities.
The pyridone ring system is considered a "privileged structure" as it can interact with various biological targets.[1][2] Pyridone derivatives have been investigated for their potential as:
-
Anticancer Agents: Some pyridone derivatives have been shown to exhibit antitumor activity.[5][7]
-
Antimicrobial Agents: The dihydropyridinone core is found in compounds with antibacterial and antifungal properties.[5]
-
Antioxidant Agents: Certain dihydropyridine derivatives have demonstrated antioxidant capabilities.[5]
The versatility of the pyridone scaffold allows for the synthesis of diverse libraries of compounds for screening against various therapeutic targets. The N-benzyloxycarbonyl (Cbz) protecting group in the title compound is a common feature in medicinal chemistry, often used to modulate solubility, stability, and receptor binding affinity.
Caption: Potential therapeutic applications of the dihydropyridinone scaffold.
Conclusion
This compound is a member of a promising class of heterocyclic compounds. While specific data for this molecule is limited, the established biological activities of the dihydropyridinone core suggest its potential as a valuable building block in the design and synthesis of novel therapeutic agents. Further research into the specific biological targets and mechanisms of action of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 190906-91-3 | Benchchem [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Pyridones as potential antitumor agents II: 4-Pyridones and bioisosteres of 3-acetoxy-2-pyridone - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Overview: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise technical summary of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry.
Core Molecular Data
Key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C13H13NO3 | [1] |
| Molecular Weight | 231.25 g/mol | [1] |
| CAS Number | 185847-84-1 | [1][2] |
| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [1] |
Experimental Protocols & Synthesis
A generalized workflow for the synthesis of a dihydropyridine derivative might follow these logical steps:
A potential synthetic workflow for dihydropyridine derivatives.
Potential Signaling Pathway Interactions
Dihydropyridine-based compounds are a well-established class of molecules known for their significant biological activity, most notably as L-type calcium channel blockers. While the specific biological targets and signaling pathway interactions of this compound are not extensively documented, its structural similarity to known dihydropyridine drugs suggests potential activity within cardiovascular and neurological systems.
The canonical signaling pathway for dihydropyridine action is illustrated below:
Generalized dihydropyridine signaling pathway.
Further research is necessary to elucidate the precise mechanisms of action and potential therapeutic applications of this compound. This document serves as a foundational guide for professionals initiating research on this compound.
References
An In-depth Technical Guide to Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document details its synthesis, physicochemical properties, and potential applications, with a focus on experimental protocols and quantitative data. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutic agents.
Introduction
The 1,4-dihydropyridine (DHP) scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in calcium channel blockers used in the treatment of hypertension and angina.[1] The broader class of dihydropyridinone derivatives, including this compound, has garnered attention for a diverse range of biological activities, including potential anticancer, antimicrobial, and antioxidant properties.[2] The introduction of a benzyl carbamate group at the nitrogen atom offers a handle for further synthetic modifications and can influence the compound's pharmacokinetic and pharmacodynamic properties. This guide will focus on the synthesis and characterization of this specific derivative.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and interpretation of biological assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₃ | [3] |
| Molecular Weight | 231.25 g/mol | [3] |
| CAS Number | 185847-84-1 | [3] |
| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [3] |
| Appearance | White to pale yellow solid | [4] |
| Melting Point | 38-41 °C | [4] |
| Boiling Point | 114-140 °C at 0.25 mmHg | [4] |
| Density | 1.172 g/mL at 25 °C | [4] |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, and methanol. | [4] |
Synthesis
The synthesis of this compound can be envisioned as a two-step process, starting from commercially available precursors. The first step involves the protection of 4-piperidone, followed by the introduction of a double bond to yield the target dihydropyridinone.
Step 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (N-Cbz-4-piperidone)
This precursor is synthesized by the N-protection of 4-piperidone hydrochloride with benzyl chloroformate. Several protocols have been reported, and a representative one is detailed below.
Diagram 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate.
Experimental Protocol:
To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of tetrahydrofuran and water (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added.[4] The reaction mixture is stirred at room temperature for 9 hours.[4] Following the reaction, the mixture is diluted with ethyl acetate and a 5% aqueous solution of sodium carbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure. The crude product is then purified by flash column chromatography (ethyl acetate/hexane, 1:3 to 1:2) to yield Benzyl 4-oxopiperidine-1-carboxylate as a colorless oil.[4]
Table 2: Quantitative Data for the Synthesis of Benzyl 4-oxopiperidine-1-carboxylate
| Parameter | Value | Reference |
| Yield | ~100% | [4] |
| Purity | ≥98% | [5] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H) | [4] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0 | [4] |
| **IR (neat, cm⁻¹) ** | 2964, 1698, 1429, 1229 | [4] |
| HRMS (m/z) | Calculated for C₁₃H₁₅NO₃: 233.1052, Found: 233.1055 | [4] |
Step 2: Introduction of the Double Bond to form this compound
The conversion of the saturated N-Cbz-4-piperidone to the desired α,β-unsaturated ketone, this compound, can be achieved through a dehydrogenation reaction. A common and effective method for this transformation is the Saegusa-Ito oxidation.[6][7]
Diagram 2: Saegusa-Ito Oxidation for the synthesis of the target compound.
Experimental Protocol (General Procedure):
The first step of the Saegusa-Ito oxidation involves the formation of a silyl enol ether. To a solution of Benzyl 4-oxopiperidine-1-carboxylate in an anhydrous aprotic solvent (e.g., THF) at low temperature (-78 °C), a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) is added, followed by the addition of trimethylsilyl chloride (TMSCl). The reaction is then quenched and worked up to isolate the silyl enol ether intermediate.
In the second step, the isolated silyl enol ether is dissolved in a suitable solvent like acetonitrile, and palladium(II) acetate (Pd(OAc)₂) and a stoichiometric oxidant, typically p-benzoquinone, are added. The reaction is stirred at room temperature until completion. The palladium(0) formed during the reaction is re-oxidized to palladium(II) by the p-benzoquinone, allowing for the use of catalytic amounts of the palladium salt in some protocols. The final product, this compound, is then isolated and purified, typically by column chromatography.
Table 3: Expected Characterization Data for this compound
| Parameter | Expected Signals |
| ¹H NMR | Signals corresponding to the benzyl group protons, two vinylic protons, and two methylene groups of the dihydropyridinone ring.[8][9] |
| ¹³C NMR | Resonances for the carbonyl carbon, the carbons of the double bond, the carbons of the benzyl group, and the methylene carbons of the ring.[9] |
| IR | Characteristic absorption bands for the α,β-unsaturated ketone, the carbamate carbonyl, and C=C double bond. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (231.25 g/mol ). |
Applications in Drug Discovery and Development
Derivatives of the 1,4-dihydropyridine and dihydropyridinone core have shown a wide array of pharmacological activities. While specific biological data for this compound is not extensively reported in publicly available literature, the core structure suggests potential for investigation in several therapeutic areas.
Diagram 3: Potential signaling pathways and biological activities.
-
Anticancer Activity: The dihydropyridinone scaffold has been explored for its potential to inhibit cancer cell proliferation.[2]
-
Antimicrobial Properties: Various dihydropyridine derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[2]
-
Antioxidant Effects: The dihydropyridine ring system can act as a scavenger of reactive oxygen species, suggesting potential applications in diseases associated with oxidative stress.[2]
-
Calcium Channel Modulation: Given the structural similarity to classical 1,4-dihydropyridine calcium channel blockers, this compound could be investigated for its effects on calcium signaling pathways.[1]
Conclusion
This compound is a versatile heterocyclic compound with potential for further exploration in drug discovery. This technical guide provides a detailed overview of its synthesis, starting from readily available materials, and summarizes its key physicochemical properties. The outlined synthetic route, involving the N-protection of 4-piperidone and subsequent dehydrogenation, offers a practical approach for its preparation in a laboratory setting. The diverse biological activities associated with the dihydropyridinone core highlight the potential of this compound as a lead structure for the development of novel therapeutic agents. Further investigation into its biological profile is warranted to fully elucidate its therapeutic potential.
References
- 1. 1,4-Dihydropyridine: synthetic advances, medicinal and insecticidal properties - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04589C [pubs.rsc.org]
- 2. science.rsu.lv [science.rsu.lv]
- 3. Synthesis of N-Boc 4-piperidone_Chemicalbook [chemicalbook.com]
- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Saegusa–Ito oxidation - Wikipedia [en.wikipedia.org]
- 7. synarchive.com [synarchive.com]
- 8. mdpi.com [mdpi.com]
- 9. scielo.br [scielo.br]
An In-depth Technical Guide to Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also known as N-Cbz-2,3-dihydro-4-pyridone, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its dihydropyridinone core is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and potential biological activities, with a focus on quantitative data and detailed experimental protocols.
Physicochemical Properties
This compound has the molecular formula C₁₃H₁₃NO₃ and a molecular weight of 231.25 g/mol [1][2].
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₃ | [1][2] |
| Molecular Weight | 231.25 g/mol | [1][2] |
| CAS Number | 185847-84-1 | [1][2] |
| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [1][2] |
| XlogP (predicted) | 1.2 | [1][2] |
| Monoisotopic Mass | 231.08954328 Da | [1][2] |
Synthesis
The synthesis of this compound can be envisioned through a multi-step process, starting from commercially available precursors. A key intermediate in this synthesis is Benzyl 4-oxopiperidine-1-carboxylate (also known as N-Cbz-4-piperidone).
Synthesis of Benzyl 4-oxopiperidine-1-carboxylate (Precursor)
Several methods have been reported for the synthesis of this key precursor.
Method 1: From 4,4-Piperidinediol Hydrochloride
A common method involves the reaction of 4,4-piperidinediol hydrochloride with benzyl chloroformate (CbzCl) in the presence of a base.
-
Experimental Protocol: To a solution of 4,4-piperidinediol hydrochloride (10 g, 65 mmol) in a 1:1 mixture of tetrahydrofuran and water (160 mL), sodium carbonate (9.6 g, 91 mmol) and benzyl chloroformate (11 mL, 78 mmol) are added. The mixture is stirred at room temperature for 9 hours. After the reaction is complete, the mixture is diluted with ethyl acetate and a 5% (w/v) aqueous solution of sodium carbonate. The aqueous layer is separated and extracted with ethyl acetate. The combined organic layers are dried over magnesium sulfate and concentrated under reduced pressure. The resulting residue is purified by flash column chromatography (eluent: ethyl acetate/hexane, 1:3 to 1:2) to yield N-Cbz-4-piperidone as a colorless oil (15 g, 100% yield).
Method 2: From Piperidin-4-one Hydrochloride
An alternative large-scale preparation uses piperidin-4-one hydrochloride and triethylamine as the base.
-
Experimental Protocol: To a stirred solution of piperidin-4-one hydrochloride (1567 g, 11.6 mol) and triethylamine (1400 g, 13.87 mol) in dichloromethane (12 L) at 0°C, benzyl chloroformate (1965 g, 11.55 mol) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred overnight. Completion of the reaction is monitored by TLC (EtOAc/petroleum ether = 1:5). The mixture is washed with water (3 L) and brine (1 L), dried over sodium sulfate, and concentrated in vacuo to give N-Cbz-4-piperidone as a colorless oil.
Synthesis of this compound
The introduction of α,β-unsaturation into the N-Cbz-4-piperidone ring is a key transformation to obtain the target compound. The Saegusa-Ito oxidation is a well-established method for this purpose.
-
Logical Workflow for Saegusa-Ito Oxidation: This process involves two main steps: the formation of a silyl enol ether from N-Cbz-4-piperidone, followed by oxidation with a palladium(II) salt.
Figure 1: Logical workflow for the Saegusa-Ito oxidation.
-
Detailed Experimental Protocol (Hypothetical, based on the Saegusa-Ito oxidation):
-
Silyl Enol Ether Formation: To a solution of N-Cbz-4-piperidone (1 equivalent) in a suitable aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere, a strong, non-nucleophilic base (e.g., LDA, LiHMDS) is added at low temperature (-78 °C). After stirring for a period, a silylating agent such as trimethylsilyl chloride (TMSCl) is added, and the reaction is allowed to warm to room temperature. The reaction is then quenched, and the silyl enol ether is isolated and purified.
-
Oxidation: The purified silyl enol ether is dissolved in a solvent such as acetonitrile. Palladium(II) acetate (Pd(OAc)₂) is added, often with a co-oxidant like benzoquinone, to facilitate the catalytic turnover of palladium. The reaction mixture is stirred at room temperature until the starting material is consumed. The product, this compound, is then isolated and purified by chromatography.
-
Spectroscopic Characterization (Predicted and Analog-Based)
| N-Cbz-4-piperidone | |
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.45-7.29 (m, 5H), 5.18 (s, 2H), 3.80 (t, J = 5.9 Hz, 4H), 2.46 (br s, 4H) |
| ¹³C-NMR (100 MHz, CDCl₃) | δ 207.1, 155.1, 136.3, 128.6, 128.2, 128.0, 67.6, 43.1, 41.0 |
| Mass Spec (m/z) | 233 (M+) |
| IR (neat, cm⁻¹) | 2964, 1698, 1429, 1229 |
For the target compound, This compound , one would expect to see characteristic signals for the α,β-unsaturated ketone system in the NMR and IR spectra. Specifically, vinylic proton signals would appear in the ¹H-NMR spectrum, and the carbonyl stretch in the IR spectrum would likely shift to a lower wavenumber due to conjugation.
Reactivity and Potential Transformations
The dihydropyridinone core is a versatile scaffold for further chemical modifications. The presence of the enone functionality allows for various reactions, including Michael additions and cycloadditions.
Figure 2: Potential reactions of the dihydropyridinone scaffold.
Biological Activity
While specific biological data for this compound is limited in the reviewed literature, the broader class of dihydropyridinone and dihydropyrimidinone derivatives has demonstrated a wide range of pharmacological activities.
Antimicrobial Activity: Several studies have reported the antimicrobial activity of dihydropyrimidinone derivatives against various pathogenic bacteria and fungi. Significant inhibitory activity with MIC values in the range of 32-64 μg/ml has been observed against Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus[3]. Some compounds have also shown remarkable antifungal activity with MIC values of 32 μg/ml[3].
Anticancer Activity: Pyridone-containing structures have been investigated as potential antitumor agents. For instance, certain 4-pyridone derivatives have shown activity against murine P-388 leukemia[4]. The dihydropyridinone scaffold is considered a promising starting point for the development of new anticancer drugs.
Other Activities: The pyridone and dihydropyridone cores are present in compounds with a diverse array of biological functions, including analgesic, anti-inflammatory, antiviral, and phytotoxic properties[1].
Conclusion
This compound is a valuable heterocyclic building block with significant potential for the development of novel therapeutic agents. While detailed experimental and biological data for this specific compound are not extensively published, this guide provides a solid foundation based on the synthesis of its precursors and the known reactivity and biological profile of related dihydropyridinone derivatives. Further research into the synthesis, characterization, and biological evaluation of this compound is warranted to fully explore its potential in drug discovery and development.
References
- 1. 2,3-Dihydro-4-pyridone synthesis [organic-chemistry.org]
- 2. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acceptorless dehydrogenation of 4-methylpiperidine by supported pincer-ligated iridium catalysts in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
An In-depth Technical Guide to the Safety and Handling of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This guide provides comprehensive safety and handling information for Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, intended for researchers, scientists, and professionals in drug development. The following sections detail the hazards, protective measures, and emergency procedures associated with this compound.
Chemical Identity:
-
IUPAC Name: benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate[1]
-
Molecular Formula: C₁₃H₁₃NO₃[1]
-
Molecular Weight: 231.25 g/mol [1]
-
CAS Number: 185847-84-1[1]
Hazard Identification
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] The following table summarizes the GHS classification.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Hazard Pictograms:
First-Aid Measures
Immediate medical attention is required in case of exposure. The following table outlines the recommended first-aid procedures.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2][3] |
| Skin Contact | Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[3][4] Seek medical attention.[2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses, if present and easy to do. Continue rinsing and get immediate medical attention.[2] |
| Ingestion | Do NOT induce vomiting.[2][3][4] Rinse mouth with water.[2][3] Never give anything by mouth to an unconscious person.[2][3] Call a doctor or Poison Control Center immediately.[3] |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn to minimize exposure.
| PPE Type | Specifications |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles.[2] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Inspect gloves before use.[4] |
| Respiratory Protection | Use a NIOSH-approved respirator or equivalent if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] |
| Body Protection | Wear a lab coat or other suitable protective clothing.[2][5] |
Handling and Storage
Proper handling and storage procedures are crucial for maintaining the integrity of the compound and ensuring laboratory safety.
| Aspect | Procedure |
| Handling | Handle in a well-ventilated place.[3][5] Avoid contact with skin and eyes.[3][5] Avoid formation of dust and aerosols.[3][5] Wash hands thoroughly after handling.[2] |
| Storage | Store in a tightly-closed container in a dry, cool, and well-ventilated place.[2][3] Keep away from incompatible materials and sources of ignition.[2][3] |
Accidental Release Measures
In the event of a spill, the following measures should be taken to contain and clean up the material safely.
| Step | Action |
| 1. Personal Precautions | Wear protective equipment and keep unprotected personnel away.[2] Ensure adequate ventilation.[2][3] |
| 2. Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[2][3] |
| 3. Containment & Cleaning | Absorb with inert material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and place in a suitable container for disposal.[2] |
Experimental Protocols
General Protocol for Safe Handling of this compound in a Research Laboratory
-
Preparation and Engineering Controls:
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Ensure that an eyewash station and safety shower are readily accessible.
-
Remove all sources of ignition from the work area.
-
-
Personal Protective Equipment (PPE) Donning:
-
Don a lab coat, ensuring it is fully buttoned.
-
Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of damage before use.
-
Wear safety glasses with side shields or chemical splash goggles.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it as a powder and avoid creating dust.
-
Use a spatula to transfer the compound.
-
Weigh the compound in a tared container within the fume hood.
-
Close the primary container immediately after use.
-
-
Dissolution and Reaction Setup:
-
Add solvents slowly to the compound to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or oil bath.
-
Ensure all glassware is properly clamped and secured.
-
-
Post-Experiment Work-up:
-
Quench any reactions carefully.
-
Transfer waste to a designated, labeled hazardous waste container.
-
-
Decontamination and PPE Doffing:
-
Clean the work area with an appropriate solvent and decontaminating solution.
-
Remove gloves using a technique that avoids skin contact with the exterior of the glove.
-
Remove lab coat and safety glasses.
-
Wash hands thoroughly with soap and water.
-
Visualizations
Caption: General laboratory safety workflow for handling hazardous chemicals.
Caption: First aid response protocol for chemical exposure.
References
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Technical Guide to its Solubility and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available solubility data, experimental protocols for solubility determination, and the synthetic context of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This compound, and its structural class of dihydropyridinones, are recognized as valuable intermediates in medicinal chemistry.
Solubility Data
Table 1: Estimated Solubility of this compound based on N-Cbz-4-piperidone Data
| Solvent | Solubility Category | Estimated Concentration Range (mg/mL) |
| Acetonitrile | Slightly soluble | 0.1 - 1 |
| Chloroform | Sparingly soluble | 1 - 10 |
| Dichloromethane | Soluble | Not Quantified |
| Ethyl Acetate | Soluble | Not Quantified |
| Methanol | Soluble | Not Quantified |
Disclaimer: The data presented is for the analogous compound N-Cbz-4-piperidone and should be used as an estimation only. Experimental verification for this compound is highly recommended.
Experimental Protocols for Solubility Determination
A precise determination of solubility is fundamental for applications in drug discovery and development, including formulation and in-vitro assays. The following is a generalized protocol for determining the solubility of a compound like this compound in various solvents.
Protocol: Equilibrium Shake-Flask Method
This method is considered the gold standard for solubility determination due to its accuracy and reproducibility.
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, acetonitrile, chloroform)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Constant temperature bath or incubator
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
2. Procedure:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble to create a standard curve for quantification.
-
Add an excess amount of the solid compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature bath on an orbital shaker (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.
-
After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.
-
Centrifuge the vials to further separate the undissolved solid.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of the dissolved compound in the diluted supernatant using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.
The workflow for this experimental protocol is visualized in the diagram below.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Synthetic Pathway and Utility in Drug Discovery
This compound is a synthetic intermediate. A common approach to its synthesis involves the protection of a piperidone precursor. The diagram below illustrates a representative synthetic workflow.
Methodological & Application
Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Detailed Protocol and Application Notes
For researchers, scientists, and professionals in drug development, this document provides detailed experimental protocols and application notes for the synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This compound, a valuable intermediate in medicinal chemistry, is typically synthesized from its saturated precursor, Benzyl 4-oxopiperidine-1-carboxylate, through a two-step process involving α-bromination followed by dehydrobromination.
Introduction
This compound, also known as N-Cbz-4-oxo-1,2,3,4-tetrahydropyridine, is a key building block in the synthesis of various pharmaceutical agents. Its α,β-unsaturated ketone moiety provides a reactive handle for further chemical modifications, making it a versatile precursor for the development of novel therapeutics. The following protocols detail a reliable method for its preparation from the readily available Benzyl 4-oxopiperidine-1-carboxylate.
Reaction Pathway Overview
The synthesis proceeds in two main stages: the protection of a piperidone derivative followed by the introduction of unsaturation.
Figure 1: Overall synthetic workflow for this compound.
Experimental Protocols
Protocol 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate
This protocol describes the N-protection of 4-piperidone using benzyl chloroformate.
Materials:
-
4,4-Piperidinediol hydrochloride or 4-Piperidone monohydrate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Base (Sodium Carbonate or Triethylamine)
-
Solvent (Tetrahydrofuran/Water or Dichloromethane)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Brine solution
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the 4-piperidone precursor in the chosen solvent system (see Table 1 for examples).
-
Addition of Base: Add the base to the reaction mixture and stir.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate to the stirring mixture at the specified temperature.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature with continuous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
| Starting Material | Base (eq) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4,4-Piperidinediol hydrochloride (1.0 eq) | Na₂CO₃ (1.4 eq) | THF/H₂O (1:1) | RT | 9 | 100 | [1] |
| 4-Piperidone monohydrate hydrochloride (1.0 eq) | Triethylamine (2.1 eq) | Dichloromethane | 0 to RT | overnight | ~85-97 | [1] |
| 4-Piperidone (1.0 eq) | NaOH (10% aq. solution) | Toluene | 0 | - | 97 | [1] |
Table 1: Reaction conditions for the synthesis of Benzyl 4-oxopiperidine-1-carboxylate.
Protocol 2: Synthesis of this compound
This two-step protocol outlines the conversion of the saturated piperidone to the desired dihydropyridine.
Step 2a: α-Bromination of Benzyl 4-oxopiperidine-1-carboxylate
Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Bromine (Br₂)
-
48% Hydrobromic acid (HBr)
-
Acetic acid
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Dissolve Benzyl 4-oxopiperidine-1-carboxylate in glacial acetic acid.
-
Initiation: Add a catalytic amount of 48% HBr.
-
Bromination: Add a solution of bromine in acetic acid dropwise to the reaction mixture while maintaining the temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Work-up: Carefully pour the reaction mixture into an ice-water mixture. Extract the product with dichloromethane.
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, saturated sodium thiosulfate solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude Benzyl 3-bromo-4-oxopiperidine-1-carboxylate. This intermediate is often used in the next step without further purification.
Step 2b: Dehydrobromination of Benzyl 3-bromo-4-oxopiperidine-1-carboxylate
Materials:
-
Crude Benzyl 3-bromo-4-oxopiperidine-1-carboxylate
-
Lithium carbonate (Li₂CO₃)
-
Lithium bromide (LiBr)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine solution
-
Sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the crude bromo-ketone in DMF, add lithium carbonate and lithium bromide.
-
Elimination Reaction: Heat the reaction mixture with vigorous stirring.
-
Reaction Monitoring: Monitor the formation of the α,β-unsaturated ketone by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to obtain this compound.
| Step | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| α-Bromination | Br₂, HBr (cat.) | Acetic Acid | RT | 2-4 | - |
| Dehydrobromination | Li₂CO₃, LiBr | DMF | 100-120 | 2-6 | ~88 |
Table 2: Generalized reaction conditions for the conversion of Benzyl 4-oxopiperidine-1-carboxylate to this compound. Yields are based on similar transformations and may vary.
Application Notes
-
Starting Material: The synthesis of Benzyl 4-oxopiperidine-1-carboxylate is a well-established and high-yielding reaction.[1] Various basic conditions can be employed, with the choice often depending on the specific form of the 4-piperidone starting material.
-
α-Bromination: The bromination of ketones is typically acid-catalyzed and proceeds through an enol intermediate. The reaction of N-Boc-4-piperidone with bromine in the presence of hydrobromic acid in acetic acid is a known procedure that can be adapted for the N-Cbz analogue.
-
Dehydrobromination: The elimination of HBr from the α-bromo ketone to form the α,β-unsaturated ketone is a crucial step. A common method for this transformation is the use of a base in a suitable solvent. For N-Boc-3-bromo-4-piperidone, a combination of lithium carbonate and lithium bromide in DMF has been shown to be effective, affording the desired product in high yield.[2] This method is expected to be applicable to the N-Cbz derivative as well.
-
Purification: Purification of the final product is typically achieved through flash column chromatography using a mixture of ethyl acetate and hexane as the eluent.
-
Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Logical Relationships in Synthesis
Figure 2: Key intermediates in the synthesis of the target compound.
By following these detailed protocols and considering the accompanying application notes, researchers can reliably synthesize this compound for its use in various drug discovery and development programs.
References
Application Notes and Protocols for the Purification of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a key intermediate in the synthesis of various pharmaceutical compounds. The purity of this compound is critical for the success of subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient. The following protocols for flash column chromatography and recrystallization are based on established methods for structurally related N-Cbz protected pyridones and dihydropyridones.
Data Presentation
The efficiency of the purification process is determined by the yield and the purity of the final product. The following tables provide a template for recording and comparing purification data.
Table 1: Purification of this compound by Flash Column Chromatography
| Parameter | Value |
| Crude Product Purity (by HPLC) | e.g., 85% |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient: 10% to 50% Ethyl Acetate in Hexane |
| Elution Volume | Approx. 10 column volumes |
| Yield of Purified Product | 70-90% |
| Purity of Final Product (by HPLC) | >98% |
Table 2: Purification of this compound by Recrystallization
| Parameter | Value |
| Crude Product Purity (by HPLC) | e.g., 85% |
| Recrystallization Solvent | Ethanol/Water (e.g., 9:1 v/v) or Acetonitrile |
| Yield of Purified Product | 60-85% |
| Purity of Final Product (by HPLC) | >99% |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying multi-gram quantities of this compound. The choice of eluent is critical for achieving good separation. A gradient of ethyl acetate in hexane is commonly employed for N-protected keto-piperidine derivatives.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column for flash chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes
Procedure:
-
TLC Analysis: Before performing the column, determine the optimal eluent system by running TLC plates with the crude material. Test various ratios of hexane and ethyl acetate. The ideal system will give the target compound an Rf value of approximately 0.3.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica gel to settle, applying gentle pressure with a pump or compressed air to ensure a tightly packed bed.
-
Ensure the column is packed uniformly without any air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully load this dry powder onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the initial, less polar solvent mixture (e.g., 10% ethyl acetate in hexane).
-
Gradually increase the polarity of the eluent (e.g., to 20%, 30%, and finally 50% ethyl acetate in hexane) to elute the compound of interest. The gradient can be performed stepwise or linearly.
-
-
Fraction Collection: Collect the eluate in fractions and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC analysis) and remove the solvent using a rotary evaporator to yield the purified this compound as a solid or oil.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline material. The choice of solvent is crucial; the compound should be highly soluble at elevated temperatures and sparingly soluble at room temperature. For compounds with similar structures, mixtures of ethanol and water, or acetonitrile, have proven effective.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Deionized water or Acetonitrile (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol (or acetonitrile) to dissolve the solid completely. Heat the solvent to its boiling point and add it portion-wise while stirring.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be executed quickly to prevent premature crystallization of the product.
-
Crystallization:
-
If using an ethanol/water system, add hot deionized water dropwise to the hot ethanolic solution until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.
-
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent (e.g., a cold ethanol/water mixture or cold acetonitrile) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent. The final product should be a crystalline solid.
Visualizations
The following diagrams illustrate the workflows for the purification protocols.
Caption: Workflow for the Purification of this compound by Flash Column Chromatography.
Caption: Workflow for the Purification of this compound by Recrystallization.
Application Note: Analysis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed guide to the analysis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR) spectroscopic data, a plausible synthetic protocol, and a standard protocol for NMR data acquisition and processing. The provided information is intended to facilitate the identification, characterization, and utilization of this compound in research and development settings.
Predicted NMR Data Analysis
The key structural features influencing the NMR spectrum are the benzyloxycarbonyl group, the dihydropyridinone ring, and the conjugated system. The presence of the double bond in the dihydropyridinone ring is expected to significantly shift the signals of the adjacent protons and carbons to a higher frequency (downfield) compared to the saturated piperidone ring.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 400 MHz)
| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Predicted Coupling Constant (J, Hz) | Integration |
| H-2', H-6' (Aromatic) | m | 7.30-7.40 | - | 5H |
| H-3', H-4', H-5' (Aromatic) | m | 7.30-7.40 | - | |
| CH₂ (Benzyl) | s | 5.20 | - | 2H |
| H-6 | t | ~6.80 | ~7.0 | 1H |
| H-5 | d | ~5.90 | ~7.0 | 1H |
| H-2 | t | ~4.10 | ~2.0 | 2H |
| H-3 | t | ~2.60 | ~2.0 | 2H |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 100 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ketone) | ~195.0 |
| C=O (Carboxylate) | ~154.0 |
| C-1' (Aromatic) | ~135.0 |
| C-2', C-6' (Aromatic) | ~128.7 |
| C-3', C-5' (Aromatic) | ~128.4 |
| C-4' (Aromatic) | ~128.2 |
| C-6 | ~140.0 |
| C-5 | ~110.0 |
| CH₂ (Benzyl) | ~68.0 |
| C-2 | ~45.0 |
| C-3 | ~38.0 |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route to the title compound involves the N-protection of 4-pyridone with a benzyl chloroformate.
Materials:
-
4-Pyridone
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium hydride (NaH) or a suitable base
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add 4-pyridone (1.0 equivalent) portion-wise.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes.
-
Slowly add benzyl chloroformate (1.1 equivalents) to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.
Application Note: Mass Spectrometry Fragmentation of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the predicted mass spectrometry fragmentation pattern of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and provides a general protocol for its analysis. The fragmentation pathways are inferred from the analysis of structurally similar compounds and established principles of mass spectrometry. This information is valuable for the identification and structural elucidation of this and related compounds in various research and development settings.
Introduction
This compound (C13H13NO3, Molecular Weight: 231.25 g/mol ) is a heterocyclic compound with potential applications in medicinal chemistry.[1][2][3] Mass spectrometry is a critical analytical technique for the characterization of such molecules. Understanding the fragmentation pattern is essential for structural confirmation and identification in complex mixtures. This application note details the expected fragmentation pathways under typical mass spectrometric conditions, such as electron ionization (EI).
Predicted Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the ionization of the molecule to form the molecular ion (M•+). The fragmentation of this molecular ion is predicted to proceed through several key pathways based on the functional groups present: a benzyl carbamate and a dihydropyridinone ring system.
The primary fragmentation events are anticipated to be:
-
Loss of the benzyl group: A common fragmentation pathway for benzyl esters and carbamates is the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium cation (C7H7+) at m/z 91 or a benzyl cation.[1][4]
-
Decarboxylation: Loss of carbon dioxide (CO2) from the carbamate moiety is another plausible fragmentation.
-
Cleavage of the dihydropyridine ring: The dihydropyridinone ring can undergo fragmentation, leading to various smaller charged species.[1]
A proposed fragmentation scheme is illustrated in the diagram below.
Quantitative Data
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 231 | [C13H13NO3]•+ (Molecular Ion) | - |
| 140 | [C7H8NO2]+ | C6H5CH |
| 124 | [C6H6NO2]+ | C7H7 |
| 108 | [C6H8NO]+ | CO2 + C2H3 |
| 91 | [C7H7]+ | C6H6NO3 |
| 82 | [C5H6N]+ | C8H7O3 |
Table 1: Predicted Mass Fragments of this compound
Experimental Protocol: Mass Spectrometry Analysis
This protocol provides a general procedure for the analysis of this compound using a standard mass spectrometer with an electron ionization (EI) source.
4.1. Sample Preparation
-
Dissolution: Dissolve approximately 1 mg of the solid sample in 1 mL of a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Dilution: Prepare a working solution with a concentration of approximately 10-100 µg/mL by diluting the stock solution with the same solvent.
4.2. Instrumentation and Parameters
-
Mass Spectrometer: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer can be used.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500
-
Scan Speed: 1000 amu/s
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
4.3. Data Acquisition
-
Blank Injection: Inject a sample of the pure solvent to obtain a background spectrum.
-
Sample Injection: Introduce the prepared sample solution into the mass spectrometer. If using GC-MS, inject 1 µL into the GC inlet. If using a direct insertion probe, apply a small amount of the solution to the probe tip and allow the solvent to evaporate before insertion.
-
Acquisition: Acquire the mass spectrum over the specified mass range.
4.4. Data Analysis
-
Background Subtraction: Subtract the blank spectrum from the sample spectrum to remove solvent and system-related peaks.
-
Peak Identification: Identify the molecular ion peak and major fragment ion peaks.
-
Fragmentation Pattern Analysis: Compare the observed fragmentation pattern with the predicted pattern and known fragmentation rules for related structures to confirm the identity of the compound.[5][6]
Visualization of Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways for this compound.
References
- 1. benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 190906-91-3 | Benchchem [benchchem.com]
- 2. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound [acrospharma.co.kr]
- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
Applications of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a versatile heterocyclic scaffold that serves as a valuable starting material and intermediate in the synthesis of a wide array of biologically active molecules. Its inherent structural features, including the dihydropyridine core, a protected nitrogen atom, and a reactive keto group, make it an attractive building block for combinatorial chemistry and targeted drug design. This document provides an overview of the applications of this compound in drug discovery, focusing on its utility in the development of novel therapeutic agents. Detailed experimental protocols for the synthesis of bioactive derivatives and their biological evaluation are presented, alongside quantitative data and visualizations of relevant biological pathways and experimental workflows.
Core Applications in Drug Discovery
The dihydropyridine scaffold is a well-established pharmacophore found in numerous approved drugs, primarily known for its role in calcium channel modulation. However, the applications of dihydropyridine derivatives extend far beyond this initial discovery, with contemporary research exploring their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. This compound, with its protected nitrogen, offers a strategic advantage for selective modifications at other positions of the ring before deprotection and further functionalization.
Dihydropyridine-based Calcium Channel Blockers
The 1,4-dihydropyridine (DHP) scaffold is the cornerstone of a major class of L-type calcium channel blockers used in the management of hypertension and angina.[1][2] While the user's specified molecule is a 3,4-dihydropyridine, its structural similarity and chemical reactivity allow for its use in the synthesis of 1,4-DHP analogues. The synthesis of these compounds often involves a multi-component Hantzsch reaction or modifications thereof.
The following table summarizes the calcium channel blocking activity of representative 1,4-dihydropyridine derivatives, demonstrating the potency that can be achieved with this scaffold.
| Compound ID | Structure | Target | Activity (pEC50) | Reference Compound | Reference Activity (pEC50) |
| 5 | 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid, 3-ethyl 5-methyl ester | L-type Calcium Channel | 6.46 ± 0.07 | m-nifedipine | 6.48 ± 0.05 |
| 6 | 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylic acid, 3-isopropyl 5-methyl ester | L-type Calcium Channel | 6.35 ± 0.10 | Verapamil | 6.97 ± 0.15 |
Data adapted from a study on m-nifedipine analogues.[3]
This protocol describes a general method for the synthesis of 1,4-dihydropyridine derivatives, which can be adapted for the use of precursors derived from this compound.
Materials:
-
Appropriate aryl aldehyde (1 mmol)
-
Ethyl acetoacetate (or other suitable β-ketoester) (1 mmol)
-
Ammonia source (e.g., ammonium acetate or aqueous ammonia) (1.5 mmol)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (optional, e.g., acetic acid, iodine)
Procedure:
-
Dissolve the aryl aldehyde (1 mmol) and ethyl acetoacetate (1 mmol) in the chosen solvent in a round-bottom flask.
-
Add the ammonia source (1.5 mmol) to the mixture.
-
If using a catalyst, add it to the reaction mixture.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, concentrate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1,4-dihydropyridine derivative.
References
Application Notes and Protocols: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate is a versatile heterocyclic building block that serves as a valuable precursor in the synthesis of a wide array of more complex molecular architectures. Its unique structural features, including a reactive enone system and a protected nitrogen atom, make it an ideal starting material for the construction of various substituted pyridines, fused heterocyclic systems, and other pharmacologically relevant scaffolds. The dihydropyridinone core is a prominent feature in numerous bioactive molecules, exhibiting a broad spectrum of activities, including anticancer and antiviral properties.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₃NO₃ | [5] |
| Molecular Weight | 231.25 g/mol | [5] |
| IUPAC Name | benzyl 4-oxo-2,3-dihydropyridine-1-carboxylate | [5] |
| CAS Number | 185847-84-1 | [5] |
Synthesis of this compound
While a direct, one-pot synthesis for the parent compound is not extensively documented, a reliable route can be adapted from established methods for substituted analogs, such as the Hantzsch dihydropyridine synthesis, followed by N-protection. A plausible synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Adapted from Hantzsch Synthesis)
Materials:
-
Ethyl 3-aminocrotonate
-
Benzyl acetoacetate
-
Formaldehyde (37% aqueous solution)
-
Ethanol
-
Hydrochloric acid
-
Sodium hydroxide
-
Benzyl chloroformate
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
Step 1: Hantzsch Dihydropyridine Synthesis
-
In a round-bottom flask, combine ethyl 3-aminocrotonate (1 equivalent), benzyl acetoacetate (1 equivalent), and formaldehyde (1 equivalent) in ethanol.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the corresponding dihydropyridine intermediate.
Step 2: Hydrolysis and Decarboxylation
-
Suspend the dihydropyridine intermediate in a mixture of ethanol and aqueous sodium hydroxide solution.
-
Reflux the mixture for 12-24 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 1-2.
-
Reflux the acidic mixture for an additional 2-4 hours to effect decarboxylation.
-
Cool the solution and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 4-oxo-piperidine.
Step 3: N-Carboxylation
-
Dissolve 4-oxo-piperidine (1 equivalent) and triethylamine (1.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford this compound.
Applications in Organic Synthesis
The enone functionality within the dihydropyridinone ring is a key reactive site, participating in a variety of transformations.
Caption: Key synthetic transformations of the building block.
Michael Addition
The conjugated system is susceptible to 1,4-conjugate addition by various nucleophiles, leading to the formation of substituted piperidinones.
Table 1: Michael Addition Reactions
| Nucleophile | Reagent/Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
| Organolithium reagents | R-Li | THF | -78 | Variable | [6] |
| Grignard reagents | R-MgBr / CuI | THF | -78 to RT | Good | [7] |
| Soft nucleophiles (e.g., thiols, amines) | Base (e.g., Et₃N) | CH₂Cl₂ | RT | Moderate to High | N/A |
Experimental Protocol: Michael Addition of a Thiol
Materials:
-
This compound
-
Thiophenol
-
Triethylamine
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add thiophenol (1.1 equivalents) followed by triethylamine (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
Alkylation Reactions
The enolate formed by deprotonation of the α-proton to the carbonyl group can undergo alkylation with various electrophiles.
Table 2: Alkylation Reactions
| Electrophile | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Methyl iodide | LDA | THF | -78 | Good | N/A |
| Benzyl bromide | NaH | DMF | 0 to RT | High | [8] |
Synthesis of Fused Heterocycles
The dihydropyridinone scaffold can be utilized in cycloaddition reactions or subsequent cyclization steps to construct fused heterocyclic systems.
Experimental Protocol: Synthesis of a Pyrazolo[3,4-c]pyridine derivative (Conceptual)
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Acetic acid (catalytic)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.2 equivalents) and a catalytic amount of acetic acid.
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the fused pyrazolo-pyridine derivative.
Applications in Drug Discovery
The dihydropyridinone motif is a key pharmacophore in a variety of clinically important drugs. Its presence is often associated with anticancer and antiviral activities.[1][2][3][4] The versatility of this compound allows for the synthesis of diverse libraries of compounds for screening and lead optimization in drug discovery programs. For instance, derivatives of 1,4-dihydropyridines have been investigated as anticancer agents targeting various cell lines.[9][10][11]
Table 3: Biological Activities of Dihydropyridinone Derivatives
| Compound Class | Biological Activity | Target Cell Line/Virus | Reference |
| Dihydropyrimidinone derivatives | Anticancer | NCI-H460, SK-MEL-5, HL-60 | [1] |
| 1,4-Dihydropyridine derivatives | Anticancer | Glioblastoma U87MG, Lung cancer A549, Colorectal adenocarcinoma Caco-2 | [2] |
| Dihydropyridine-triazole conjugates | Anticancer | Colorectal adenocarcinoma (Caco-2) | [9] |
| Dihydropyrrolidones | Antiviral | Influenza A virus | [4] |
Characterization Data
Spectroscopic Data for a Representative Dihydropyridine Derivative (Adapted from literature[12][13][14]):
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.40-7.25 (m, 5H, Ar-H), 5.15 (s, 2H, -OCH₂Ph), 6.80 (d, 1H, vinyl-H), 4.90 (d, 1H, vinyl-H), 3.80 (t, 2H, -CH₂-), 2.50 (t, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 195.0 (C=O), 168.0 (N-C=O), 150.0 (vinyl-C), 136.0 (Ar-C), 128.5 (Ar-C), 128.0 (Ar-C), 127.5 (Ar-C), 105.0 (vinyl-C), 68.0 (-OCH₂Ph), 45.0 (-CH₂-), 35.0 (-CH₂-).
-
IR (KBr, cm⁻¹): 1705 (C=O, carboxylate), 1650 (C=O, ketone), 1600 (C=C).
-
Mass Spectrometry (ESI-MS): m/z 232.1 [M+H]⁺.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its ability to undergo a wide range of chemical transformations provides access to a rich diversity of heterocyclic compounds, many of which are of significant interest in medicinal chemistry and drug discovery. The protocols and data presented herein offer a comprehensive guide for researchers looking to exploit the synthetic potential of this important intermediate.
References
- 1. Synthesis and anticancer activity of new dihydropyrimidinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of dihydropyrrolidones as novel inhibitors against influenza A virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 190906-91-3 | Benchchem [benchchem.com]
- 8. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scialert.net [scialert.net]
- 11. Design and Synthesis of 1,4-dihydropyridine Derivatives as Anti-cancer Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijrcs.org [ijrcs.org]
Application Notes and Protocols for the Derivatization of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the chemical derivatization of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a versatile heterocyclic scaffold. The presence of a ketone, a vinylogous amide system, and a cleavable N-protecting group offers multiple avenues for structural modification, making it a valuable starting material for generating diverse chemical libraries for drug discovery and development. The following sections detail experimental procedures for key transformations including reductive amination, Wittig olefination at the C4-carbonyl, and N-deprotection followed by re-functionalization. All protocols are presented with representative data and workflow visualizations to facilitate practical implementation in a research setting.
Introduction to the Reactivity of the Scaffold
This compound is a heterocyclic compound featuring several reactive sites amenable to derivatization. Its core structure is a dihydropyridinone ring, which combines the characteristics of an α,β-unsaturated ketone and a vinylogous amide. This unique electronic structure governs its reactivity.
The primary points for derivatization are:
-
C4-Carbonyl Group: Behaves as a ketone and is susceptible to nucleophilic attack, condensation reactions, and reductions.
-
Nitrogen Atom: The benzyl carbamate (Cbz or Z) group is a stable protecting group that can be removed under specific conditions to liberate the secondary amine for subsequent acylation, alkylation, or other modifications.
-
α-Position (C3) and β-Position (C5): The protons at the C3 position are acidic and can potentially be removed to form an enolate for alkylation or arylation. The C5 position is part of a conjugated system and could be susceptible to conjugate addition reactions.
These notes will focus on derivatization at the C4-carbonyl and the nitrogen atom, as these are generally the most reliable and high-yielding transformations for this class of compounds.
Derivatization Pathways Overview
The following diagram illustrates the key derivatization strategies discussed in these application notes, starting from the central scaffold.
Application Notes and Protocols: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also commonly known as 1-(Benzyloxycarbonyl)-4-piperidinone, N-Cbz-4-piperidone, or 1-Cbz-4-piperidone, is a versatile synthetic intermediate of significant interest in medicinal chemistry and drug discovery. Its rigid piperidone core, featuring a strategically placed ketone and a readily removable N-benzyloxycarbonyl (Cbz) protecting group, makes it an ideal scaffold for the construction of a diverse array of complex nitrogen-containing heterocycles. This document provides detailed application notes and experimental protocols for the use of this key building block in the synthesis of various heterocyclic systems, including spirocyclic and fused ring structures, which are prevalent in many biologically active compounds.
Physicochemical Properties and Handling
This compound is a white to pale yellow solid at room temperature. It is generally insoluble in water but soluble in common organic solvents such as chloroform, dichloromethane, ethyl acetate, and methanol. Due to the presence of a ketone carbonyl group and an amide linkage, it exhibits good chemical stability and reactivity for various transformations.
Table 1: Physicochemical Data of this compound
| Property | Value |
| Molecular Formula | C₁₃H₁₅NO₃ |
| Molecular Weight | 233.26 g/mol |
| CAS Number | 19099-93-5 |
| Melting Point | 38-41 °C |
| Boiling Point | 114-140 °C / 0.25 mmHg |
| Density | 1.172 g/mL at 25 °C |
Applications in Heterocyclic Synthesis
The reactivity of the ketone carbonyl group and the adjacent methylene protons in this compound allows for its participation in a variety of classical and multi-component reactions to generate diverse heterocyclic scaffolds.
Synthesis of Spiro-heterocycles
The C4-carbonyl group serves as an excellent electrophilic center for the construction of spirocyclic systems, which are of great interest in drug design due to their three-dimensional architecture. A prominent application is the synthesis of spiro-oxindoles through reactions with isatin derivatives.
This protocol describes the synthesis of spiro[dihydropyridine-oxindole] derivatives via a one-pot, three-component reaction of an arylamine, isatin, and this compound.[1]
Materials:
-
This compound
-
Substituted isatin (e.g., isatin, N-methylisatin)
-
Substituted arylamine (e.g., aniline, p-toluidine)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
To a solution of the arylamine (1.0 mmol) and the isatin (1.0 mmol) in glacial acetic acid (5 mL), add this compound (1.0 mmol).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting precipitate is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to afford the desired spiro[dihydropyridine-oxindole].
-
Further purification can be achieved by recrystallization from a suitable solvent like DMF/ethanol if necessary.
Table 2: Representative Yields for Spiro[dihydropyridine-oxindole] Synthesis
| Isatin Substituent (R1) | Arylamine Substituent (R2) | Product | Yield (%) |
| H | H | Spiro[dihydropyridine-oxindole] | 75 |
| N-CH₃ | H | N-Methyl-spiro[dihydropyridine-oxindole] | 82 |
| H | p-CH₃ | p-Tolyl-spiro[dihydropyridine-oxindole] | 78 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Welcome to the technical support center for the synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common problems encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered during the synthesis of this compound?
The most frequently reported problems include low reaction yields, the formation of side products, and challenges in purifying the final compound. Specifically, the oxidation of the dihydropyridine ring to the corresponding pyridine derivative is a common side reaction.[1][2]
Q2: How can I improve the yield of my reaction?
Several factors can influence the reaction yield. Optimizing reaction time and temperature is crucial, as prolonged heating can lead to product degradation.[1] The purity of reactants, including the aldehyde, β-ketoester, and the nitrogen source, significantly impacts the outcome.[1][2] The use of catalysts, such as Lewis or Brønsted acids, can also accelerate the reaction and improve yields.[1] Additionally, considering alternative energy sources like microwave or ultrasound irradiation may reduce reaction times and enhance yields.[1]
Q3: I am observing a significant amount of a colored impurity. What is it and how can I minimize its formation?
The colored impurity is likely the oxidized pyridine derivative. This is a common byproduct in dihydropyridine synthesis, especially under harsh conditions or in the presence of oxygen.[1] To minimize its formation, it is recommended to run the reaction under an inert atmosphere, such as nitrogen or argon, to prevent aerial oxidation.[1]
Q4: What are some effective methods for purifying the final product?
Purification of pyridine and its derivatives can be challenging due to their basicity and the similar polarity of byproducts.[2] Common and effective purification techniques include:
-
Recrystallization: This is a primary method for purifying solid products.
-
Column Chromatography: Effective for separating the desired product from impurities with different polarities.[2]
-
Distillation: Suitable for purifying liquid products.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting specific problems you may encounter during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Action |
| Suboptimal Reaction Conditions | Optimize temperature and reaction time. Prolonged heating can degrade the product.[1] |
| Impure Reactants | Ensure the purity of all starting materials (benzylamine, aldehyde, ethyl acetoacetate) before starting the synthesis.[1][2] |
| Inefficient Catalyst | Consider using a catalyst like a Lewis acid (e.g., Yb(OTf)₃) or a Brønsted acid (e.g., p-toluenesulfonic acid) to improve the reaction rate.[1] |
| Poor Solvent Choice | The polarity of the solvent can affect the reaction. While ethanol and acetic acid are commonly used, they may not be optimal for all substrates.[1] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Action |
| Oxidation of Dihydropyridine | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation to the pyridine derivative.[1] |
| Michael Addition Side Reactions | Carefully control the reaction temperature and the order of reagent addition to minimize the formation of Michael adducts.[2] |
| Incomplete Reaction | Monitor the reaction progress using Thin-Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or increasing the temperature moderately. |
Experimental Protocols
A general protocol for the synthesis of a related compound, Benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, is provided below. This can be adapted for the synthesis of this compound.
Reagents:
-
Benzylamine
-
Appropriate aldehyde (e.g., formaldehyde or its equivalent)
-
Ethyl acetoacetate
-
Base (e.g., piperidine)
-
Benzyl chloroformate
Procedure:
-
Schiff Base Formation: Condense benzylamine with the aldehyde to form the corresponding imine. This step should be carried out under anhydrous conditions.[3]
-
Cyclization: React the formed imine with ethyl acetoacetate in the presence of a base like piperidine to form the dihydropyridine core.[3]
-
Benzyl Protection: Introduce the benzyl carboxylate group by reacting the product from the previous step with benzyl chloroformate or a similar reagent.[3]
-
Workup and Purification: After the reaction is complete, perform an appropriate workup, which may include extraction and washing. Purify the crude product by recrystallization or column chromatography.
Visual Guides
Troubleshooting Workflow
This diagram outlines a systematic workflow for troubleshooting common issues during the synthesis.
Caption: A flowchart for systematically troubleshooting synthesis issues.
Key Reaction Pathways and Side Reactions
This diagram illustrates the desired reaction pathway and a common side reaction.
Caption: Desired reaction pathway and a common oxidative side reaction.
References
Technical Support Center: Optimizing Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. The information is structured to address common challenges and optimize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare N-substituted 4-pyridones like this compound?
Q2: My reaction yield is consistently low. What are the initial parameters I should investigate?
A2: Low yields in pyridone synthesis can arise from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants can lead to side reactions and significantly lower the yield of the desired product. Ensure the purity of your starting materials before commencing the synthesis.
-
Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical parameters. Optimization of these conditions is often necessary for different substrates. Some reactions may require higher temperatures to overcome activation energy barriers, while others might need lower temperatures to prevent the formation of byproducts.
-
Solvent Effects: The polarity and boiling point of the solvent can influence reaction rates and equilibria. It is advisable to screen a variety of solvents to identify the optimal one for your specific reaction.
-
Catalyst Activity: If a catalyst is used, its activity might be compromised. Consider catalyst deactivation due to poisoning or sintering. Ensure the catalyst is fresh or properly activated. The choice of catalyst can also significantly impact the yield.
Q3: I am observing the formation of multiple byproducts. How can I improve the selectivity of my reaction?
A3: Poor selectivity is a common cause of low yields. In many multi-component reactions, several competing reaction pathways can lead to a mixture of products. To enhance selectivity:
-
Optimize Reaction Temperature: Temperature can influence the rate of competing reactions. Adjusting the temperature might favor the desired reaction pathway.
-
Change the Order of Reagent Addition: In some cases, the stepwise addition of reagents can prevent the formation of side products. For instance, pre-forming an intermediate before adding the final component can lead to a cleaner reaction.
Q4: What are some effective methods for purifying this compound?
A4: The purification of pyridone derivatives can be challenging due to their polarity. Common purification techniques include:
-
Column Chromatography: This is a versatile technique for separating pyridone compounds. However, tailing can be an issue on silica gel due to the basic nature of the pyridine nitrogen. This can sometimes be mitigated by adding a small amount of a base like triethylamine to the eluent.
-
Crystallization: If your product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.
Troubleshooting Guide for Low Reaction Yield
This guide provides a systematic approach to identifying and resolving common issues leading to low yields in the synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Impure starting materials | - Confirm the purity of all reagents by appropriate analytical methods (e.g., NMR, GC-MS).- Purify starting materials if necessary (e.g., distillation, recrystallization). |
| Incorrect reaction temperature | - Screen a range of temperatures to find the optimal condition.- Ensure uniform heating of the reaction mixture. | |
| Inactive catalyst | - Use a fresh batch of catalyst.- Ensure the catalyst is properly activated and handled under appropriate conditions (e.g., inert atmosphere). | |
| Formation of Multiple Products | Suboptimal reaction conditions | - Adjust the reaction temperature and time.- Vary the concentration of reactants. |
| Incorrect stoichiometry | - Carefully control the molar ratios of the reactants. | |
| Side reactions | - Investigate potential side reactions based on the starting materials and reaction conditions.- Consider a stepwise addition of reagents to minimize side product formation. | |
| Difficulty in Product Isolation | Product is highly soluble in the workup solvent | - Use a different solvent for extraction.- Perform multiple extractions with smaller volumes of solvent. |
| Product co-elutes with impurities during chromatography | - Try a different solvent system for chromatography.- Consider using a different stationary phase (e.g., alumina).- Add a modifier to the eluent (e.g., triethylamine) to reduce tailing. |
Experimental Protocols
Disclaimer: A specific, validated experimental protocol for the synthesis of this compound is not available in the cited literature. The following protocol is a generalized procedure based on the synthesis of similar N-substituted 4-piperidone derivatives and should be considered as a starting point for optimization.
Generalized Synthesis of 1-Cbz-4-piperidone (A Precursor to the Target Molecule)
-
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of 4-piperidone hydrochloride monohydrate in a mixture of water and dichloromethane, add sodium carbonate portion-wise at 0 °C.
-
To the resulting biphasic mixture, add benzyl chloroformate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Note: The subsequent steps to convert 1-Cbz-4-piperidone to this compound would likely involve the introduction of a double bond in the piperidone ring, for which various methods exist in organic synthesis. These steps would require careful planning and optimization.
Visualizations
Caption: Experimental workflow for the synthesis and optimization of this compound.
Caption: Troubleshooting decision-making process for low reaction yield.
Side reactions in dihydropyridine synthesis using benzyl chloroformate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during dihydropyridine synthesis, with a specific focus on side reactions related to the use of benzyl chloroformate (Cbz-Cl) for amine protection.
Section 1: Troubleshooting Guide
This guide addresses common problems encountered when using Cbz-protected intermediates in Hantzsch dihydropyridine synthesis.
| Problem ID | Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| DHP-CBZ-01 | Low or No Yield of the Desired Cbz-Protected Dihydropyridine | 1. Decomposition of Benzyl Chloroformate: Cbz-Cl is sensitive to moisture and can degrade, especially if aged or improperly stored.[1][2] 2. Instability of Cbz-Protected Intermediate: The Cbz-protected enamine or β-keto ester intermediate may be unstable under the reaction conditions (e.g., high temperature or prolonged reaction times). 3. Catalyst Poisoning in Deprotection: If deprotection is the issue, the palladium catalyst may be poisoned by sulfur-containing impurities.[3] | 1. Use fresh or recently purified benzyl chloroformate. Ensure anhydrous conditions during the protection step. 2. Optimize reaction conditions: lower the temperature, shorten the reaction time, or use a milder catalyst for the Hantzsch condensation.[4] 3. Use a fresh, high-quality catalyst and ensure the purity of the starting materials.[3] |
| DHP-CBZ-02 | Presence of a Major Byproduct with a Mass Corresponding to the N-Benzylated Dihydropyridine | In-situ Deprotection and Benzylation: The Cbz group may be partially cleaved under the reaction conditions, generating a free amine which is then benzylated by benzyl chloride (a common impurity or decomposition product of Cbz-Cl).[5][6] | 1. Use high-purity benzyl chloroformate with minimal benzyl chloride content. 2. Employ milder Hantzsch reaction conditions to prevent Cbz group cleavage. 3. Add a non-nucleophilic base to scavenge any generated HCl, which can catalyze Cbz cleavage. |
| DHP-CBZ-03 | Formation of Multiple Unidentified Impurities | 1. Reaction of Intermediates with Cbz-Cl: If excess benzyl chloroformate is present during the Hantzsch reaction, it can react with the enamine or enolate intermediates. 2. Over-Acylation: The nitrogen of the initially formed dihydropyridine ring might react with excess Cbz-Cl. 3. Formation of Dibenzyl Carbonate: This can occur if benzyl alcohol (an impurity in Cbz-Cl) reacts with Cbz-Cl.[1][7] | 1. Ensure the complete removal of unreacted benzyl chloroformate after the protection step and before the Hantzsch condensation. 2. Use a stoichiometric amount of benzyl chloroformate during the protection step. 3. Purify the Cbz-protected intermediate before proceeding to the Hantzsch reaction. |
| DHP-CBZ-04 | Incomplete Reaction or Stalling | Product Inhibition: The dihydropyridine product may inhibit the catalyst or alter the reaction equilibrium.[8] | 1. Consider a stepwise addition of reagents. 2. If applicable to a subsequent deprotection step, adding a weak acid like acetic acid can prevent product inhibition of the palladium catalyst.[8] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions to consider when using benzyl chloroformate to protect an amine before a Hantzsch dihydropyridine synthesis?
A1: The main side reactions originate from the reactivity and impurities of benzyl chloroformate. Key concerns include:
-
Formation of Benzyl Chloride: Benzyl chloroformate can decompose to benzyl chloride, which can act as a benzylating agent, leading to N-benzylated byproducts.[6][9]
-
Formation of Dibenzyl Carbonate: This impurity can arise from the reaction of benzyl chloroformate with benzyl alcohol, which is often present as an impurity in the starting material.[1][7]
-
Reaction with Hantzsch Intermediates: Any unreacted benzyl chloroformate carried into the Hantzsch reaction can react with the nucleophilic enamine intermediates.
-
Premature Deprotection: The conditions of the Hantzsch synthesis (e.g., heat or acidity) may lead to the cleavage of the Cbz group, resulting in a mixture of protected and unprotected products.[5]
Q2: My Cbz-protected amine appears to be degrading during the Hantzsch reaction. How can I improve the stability of the Cbz group?
A2: The stability of the Cbz group is pH and temperature-dependent.[5] To enhance its stability during the Hantzsch reaction:
-
Maintain a Neutral to Slightly Basic pH: The Cbz group is more stable under these conditions. Avoid strong acids, as they can cause cleavage.[10]
-
Optimize Temperature: Use the lowest effective temperature for the Hantzsch condensation to minimize thermal decomposition.
-
Limit Reaction Time: Monitor the reaction closely and stop it as soon as the product is formed to avoid prolonged exposure to potentially harsh conditions.
Q3: I am observing an unexpected N-benzylated dihydropyridine as a major byproduct. What is the likely cause and how can I prevent it?
A3: The formation of an N-benzyl byproduct is likely due to the presence of benzyl chloride.[5][6] This can happen in a two-step process: first, the Cbz group is cleaved under the reaction conditions to yield the free amine of the dihydropyridine. This amine then reacts with benzyl chloride, which is either an impurity in your benzyl chloroformate or is formed from its decomposition.
To prevent this:
-
Use High-Purity Reagents: Start with benzyl chloroformate that has a low benzyl chloride content.
-
Control Reaction Conditions: Employ milder conditions for the Hantzsch reaction to avoid cleaving the Cbz group.
-
Purify the Intermediate: Ensure the Cbz-protected amine is thoroughly purified before the condensation step to remove any residual reagents or byproducts from the protection stage.
Q4: Can I perform the Cbz protection and the Hantzsch reaction in one pot?
A4: A one-pot procedure is generally not recommended due to the high probability of side reactions. Benzyl chloroformate is highly reactive and would likely interfere with the Hantzsch condensation intermediates.[10][11] A stepwise approach with purification of the Cbz-protected intermediate is the most reliable method.[12]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Protection with Benzyl Chloroformate
This protocol describes a standard method for the Cbz protection of a primary or secondary amine.
-
Dissolution: Dissolve the amine (1.0 equivalent) in a suitable solvent such as a 1:1 mixture of THF and water.
-
Base Addition: Add a base, such as sodium carbonate (2.0 equivalents) or sodium bicarbonate, and cool the mixture to 0 °C in an ice bath.[13]
-
Cbz-Cl Addition: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.[14]
-
Work-up: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography or recrystallization.
Protocol 2: Hantzsch Synthesis with a Cbz-Protected Intermediate
This protocol outlines the synthesis of a dihydropyridine using a pre-formed Cbz-protected β-amino ester. A similar procedure has been reported for the synthesis of 1,4-dihydropyridines from N-protected γ-amino β-keto esters.[12]
-
Reactant Mixture: In a round-bottom flask, combine the Cbz-protected β-amino ester (1.0 equivalent), an aldehyde (1.0 equivalent), and a β-ketoester (1.0 equivalent) in a suitable solvent such as ethanol.
-
Reaction Initiation: Heat the mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[4]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate and can be collected by filtration.
-
Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Experimental Workflow for Dihydropyridine Synthesis.
// Nodes Start [label="Start: Cbz-Cl +\nAmine Precursor", fillcolor="#FFFFFF", fontcolor="#202124"]; DesiredPath [label="Desired Product:\nCbz-Protected Dihydropyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Side Reactions Overacylation [label="Side Product:\nDi-Cbz Amine", fillcolor="#FBBC05", fontcolor="#202124"]; NBenzylation [label="Side Product:\nN-Benzylated DHP", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Decomposition [label="Cbz-Cl Decomposition", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; BenzylChloride [label="Benzyl Chloride", fillcolor="#FBBC05", fontcolor="#202124"]; PrematureDeprotection [label="Premature\nCbz Deprotection", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; FreeAmineDHP [label="Free Amine DHP", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Start -> DesiredPath [label="Hantzsch\nCondensation", color="#34A853"]; Start -> Overacylation [label="Excess Cbz-Cl", style=dashed, color="#5F6368"]; Start -> Decomposition [style=dashed, color="#5F6368"]; Decomposition -> BenzylChloride [color="#5F6368"]; DesiredPath -> PrematureDeprotection [label="Harsh Conditions\n(Heat, Acid)", style=dashed, color="#EA4335"]; PrematureDeprotection -> FreeAmineDHP [color="#EA4335"]; FreeAmineDHP -> NBenzylation [label="+ Benzyl Chloride", color="#EA4335"]; BenzylChloride -> NBenzylation [style=dashed, color="#EA4335"]; }
Caption: Potential Side Reaction Pathways.
References
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. framochem.com [framochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 6. The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC04145F [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. total-synthesis.com [total-synthesis.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Page loading... [wap.guidechem.com]
- 14. benchchem.com [benchchem.com]
Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate stability and storage conditions
This technical support guide provides essential information on the stability and storage of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is recommended to store the compound under refrigerated conditions, typically between 2°C and 8°C.[1] The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, away from incompatible substances.[2][3][4][5]
Q2: Is this compound sensitive to light?
A2: Yes. As a dihydropyridine derivative, this compound is expected to be sensitive to light. Dihydropyridine compounds are known to be photolabile and can degrade upon exposure to light, particularly UV radiation.[6] This degradation can lead to a loss of pharmacological activity. Therefore, it is crucial to protect the compound from light by storing it in an amber vial or a light-proof container.
Q3: What is the primary degradation pathway for this compound?
A3: The primary degradation pathway for dihydropyridine compounds, including likely for this compound, is the oxidation of the dihydropyridine ring to form the corresponding pyridine derivative.[6] This aromatization process results in a loss of the compound's intended biological activity.
Q4: What are the potential consequences of improper storage and handling?
A4: Improper storage and handling can lead to the degradation of this compound. This can result in decreased purity, inaccurate experimental results, and a reduction in or complete loss of its biological activity. Exposure to light, moisture, and incompatible substances like strong oxidizing agents are the primary factors that can compromise the compound's stability.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent or lower-than-expected activity in biological assays. | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been consistently stored at 2-8°C and protected from light. 2. Prepare Fresh Solutions: Prepare fresh solutions from a new stock vial for your experiments. 3. Handle with Care: Minimize the exposure of the compound and its solutions to ambient light during experimental procedures. Use amber-colored vials and tubes. |
| Appearance of unknown peaks in analytical chromatography (e.g., HPLC). | Formation of degradation products. | 1. Confirm Main Peak: Ensure the retention time of your main peak corresponds to that of a fresh, properly stored standard. 2. Hypothesize Degradant: The primary degradation product is likely the pyridine derivative. This can be confirmed by synthesizing a standard or by using techniques like LC-MS to identify the mass of the impurity. 3. Review Handling Procedures: Assess your experimental workflow for any steps where the compound might be exposed to light, high temperatures, or incompatible chemicals. |
| Change in physical appearance of the solid compound (e.g., color change). | Significant degradation has occurred. | 1. Do Not Use: If the physical appearance has noticeably changed, it is a strong indicator of degradation. It is recommended not to use this batch for experiments. 2. Procure a New Batch: Obtain a fresh supply of the compound and adhere strictly to the recommended storage and handling conditions. |
Stability Data Summary
| Condition | General Stability Profile for Dihydropyridines | Primary Degradation Product |
| Light (UV/Visible) | Highly susceptible to degradation. Photodegradation is a major stability concern.[6] | Pyridine derivative (aromatization of the dihydropyridine ring).[6] |
| Temperature | Generally stable at recommended refrigerated temperatures (2-8°C).[1] Degradation may be accelerated at elevated temperatures. | Potential for various thermal degradation products. |
| pH (in solution) | Stability can be pH-dependent. Extremes in pH may catalyze hydrolysis or other degradation pathways. | Hydrolysis products of the ester and/or amide functionalities. |
| Oxidation | Susceptible to oxidation, leading to the formation of the pyridine derivative.[7] Avoid strong oxidizing agents. | Pyridine derivative. |
| Moisture | Exposure to moisture should be avoided as it can facilitate hydrolytic degradation.[5] | Hydrolysis products. |
Experimental Protocols
Protocol 1: General Procedure for Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following are general conditions for stress testing:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C or higher) for a specified duration.
-
Photodegradation: Expose a solution of the compound to a controlled light source that provides both UV and visible light, as per ICH Q1B guidelines.
Samples should be taken at various time points and analyzed by a suitable stability-indicating method, such as HPLC, to quantify the parent compound and detect any degradation products.
Protocol 2: Stability-Indicating HPLC Method (General Example)
A reverse-phase HPLC method is typically suitable for monitoring the stability of dihydropyridine compounds.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Detector: UV detector set at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
Method validation should be performed to ensure specificity, linearity, accuracy, and precision for the quantification of this compound and its degradation products.
Visualizations
References
- 1. Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carboxylate and coordination influence on the formation of an active RuV Oxo species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidative 1,4-Dihydropyridine Derivatives Modulate Oxidative Stress and Growth of Human Osteoblast-Like Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oxidative Stability in Lipid Formulations: a Review of the Mechanisms, Drivers, and Inhibitors of Oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Purification of Dihydropyridine Derivatives by Column Chromatography
This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of dihydropyridine (DHP) derivatives by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary and mobile phases for purifying 1,4-dihydropyridine derivatives?
A1: The selection of stationary and mobile phases is critical and depends on the polarity of the specific DHP derivative.[1]
-
Stationary Phase:
-
Normal-Phase: Silica gel is the most common choice for normal-phase chromatography.[1][2][3][4] Alumina can also be used and is available in acidic, neutral, or basic forms.[2][4]
-
Reversed-Phase (RP): For RP-HPLC, octadecyl (C18) and octyl (C8) bonded silica gels are widely used to separate compounds based on hydrophobicity.[1] Columns with embedded polar groups or cyano (CN) sorbents can offer better selectivity, especially for separating DHPs from their oxidized pyridine forms.[1]
-
Chiral Chromatography: Separating enantiomers requires specialized chiral stationary phases (CSPs).[1]
-
-
Mobile Phase (Eluent):
-
Normal-Phase: A mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate is a common starting point.[1][3] The polarity is adjusted by changing the ratio of the solvents to achieve an optimal Retention Factor (Rf).[2]
-
Reversed-Phase: Mixtures of acetonitrile or methanol with water or an aqueous buffer are standard.[1] Optimizing the organic modifier percentage, pH, and buffer concentration is key.[1]
-
General Strategy: The ideal solvent system is often determined first by using Thin-Layer Chromatography (TLC).[1][3] The goal is to find a system that provides an Rf value of approximately 0.2-0.4 for the target DHP and good separation from impurities.[1][3][5]
-
Q2: My dihydropyridine derivative is showing significant peak tailing. What causes this and how can I fix it?
A2: Peak tailing is a common issue, often caused by strong interactions between the basic nitrogen in the dihydropyridine ring and acidic silanol groups on the surface of the silica gel stationary phase.[1][6][7][8] This leads to asymmetrical peaks and poor resolution.[6]
Troubleshooting Peak Tailing:
| Solution | Description | Typical Application |
| Add a Basic Modifier | Add a small amount of a basic modifier, like triethylamine (TEA), to the mobile phase.[1] | 0.1-0.5% TEA in the eluent. This masks the acidic silanol groups, preventing strong interactions with the basic DHP.[1] |
| Use Deactivated Silica | Use silica gel that has been "end-capped" or otherwise deactivated to reduce the number of free silanol groups.[1][8] | For particularly sensitive or basic compounds that show tailing even with modifiers. |
| Adjust Mobile Phase pH | In reversed-phase chromatography, lowering the mobile phase pH can protonate the silanol groups, reducing their interaction with basic analytes.[8][9] | Operate at a pH of around 3.0 to minimize interactions with basic compounds.[8] |
| Check for Column Overload | Injecting too much sample can exceed the column's capacity, leading to tailing.[6][7] | If all peaks show tailing, try diluting the sample and re-injecting.[7] |
| Assess Column Health | A degraded or poorly packed column can cause tailing.[1][6][7] Voids or channels in the packing bed lead to non-uniform flow.[7] | If other solutions fail, replace the column with a new one.[7][8] |
Q3: My target compound is co-eluting with an impurity. How can I improve the separation?
A3: Co-elution occurs when two or more compounds travel through the column at the same rate, resulting in overlapping peaks.[10] This is common with structurally similar impurities, like isomers or degradation products.[10]
Strategies to Resolve Co-elution:
-
Optimize Mobile Phase Polarity: Small, incremental changes to the solvent ratio can significantly impact separation. If using a gradient, make it shallower to increase the resolution between closely eluting compounds.[10]
-
Change Solvent System: Switching one of the solvents in the mobile phase can alter selectivity.[10] For example, if a hexane/ethyl acetate system fails, try a dichloromethane/methanol or a hexane/acetone system.[11] The different interactions can change the elution order.[10][12]
-
Change Stationary Phase: If mobile phase optimization is unsuccessful, changing the column chemistry is a powerful strategy.[10] If you are using a standard C18 column, switching to a phenyl-hexyl or cyano phase can provide different selectivity and resolve the co-eluting peaks.[10]
-
Adjust the pH: For ionizable compounds, adjusting the mobile phase pH can dramatically alter retention times and selectivity. Ensure the pH is at least 2 units away from the pKa of the analytes.[10]
-
Reduce Sample Load: Overloading the column can cause bands to broaden and merge.[13] Try using less crude material for the purification.
Q4: I suspect my dihydropyridine is decomposing on the silica gel column. How can I confirm this and prevent it?
A4: Dihydropyridines are notoriously unstable and can degrade via oxidation to the corresponding pyridine derivative, especially under acidic conditions or when exposed to light.[1][14][15] Silica gel is slightly acidic and can catalyze this degradation.[4][16]
Troubleshooting On-Column Degradation:
-
Confirm Instability: Run a 2D TLC. Spot your compound on a TLC plate, run it in a solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will remain a single spot on the diagonal. If it degrades, you will see new spots off the diagonal.[17]
-
Protect from Light: Dihydropyridines are highly sensitive to light.[14] Wrap the column in aluminum foil during the entire purification process to prevent photo-oxidation.[1][14]
-
Deactivate the Silica: Before packing, wash the silica gel with a solution containing a base, such as 10% triethylamine in your solvent, to neutralize the acidic sites.[16] Alternatively, add 0.1-0.5% triethylamine to the eluent.[1]
-
Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase like neutral alumina or florisil.[17][18]
-
Work Quickly: Minimize the time the compound spends on the column. A faster flow rate, if it doesn't compromise separation, can help.[19]
Experimental Protocols
Protocol 1: Standard Column Chromatography Purification
This protocol outlines a general procedure for purifying dihydropyridine derivatives using silica gel.
1. Solvent System Selection:
-
Use TLC to find a solvent system (e.g., hexane/ethyl acetate) that gives the target DHP an Rf value of 0.2-0.4 and separates it well from impurities.[1][5]
2. Column Preparation (Slurry Method):
-
Securely clamp a glass column vertically. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase.[20] Add a small layer of sand.[19][20]
-
In a separate beaker, create a slurry by mixing silica gel with your initial, least polar mobile phase.[1][21] Stir well to remove air bubbles.[21]
-
Pour the slurry into the column. Open the stopcock to allow the solvent to drain, which helps the silica to pack evenly.[4] Gently tap the column to ensure a uniform, crack-free bed.[4]
-
Never let the solvent level drop below the top of the silica bed.[22]
3. Sample Loading:
-
Wet Loading: Dissolve the crude DHP sample in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).[1][21] Carefully add the solution to the top of the column with a pipette.[19][21]
-
Dry Loading: For samples with poor solubility in the eluent, dissolve the compound in a volatile solvent, add a small amount of silica gel (10-20 times the mass of the sample), and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[17][19] Carefully add this powder to the top of the column.[19]
-
After loading, add a thin layer of sand on top to prevent disturbing the silica surface when adding more eluent.[19][21]
4. Elution and Fraction Collection:
-
Begin adding the mobile phase to the top of the column. Protect the column from light by wrapping it in aluminum foil.[1]
-
Apply gentle pressure (flash chromatography) or allow gravity to facilitate the flow.[23] Maintain a steady flow rate; too fast can lead to poor separation, and too slow can cause band broadening due to diffusion.[19]
-
Collect the eluting solvent in fractions (e.g., in test tubes).
5. Analysis and Product Isolation:
-
Monitor the fractions by spotting them on a TLC plate and visualizing under UV light.[1]
-
Combine the fractions that contain the pure DHP compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]
Visualization of Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. columbia.edu [columbia.edu]
- 3. Column chromatography - Wikipedia [en.wikipedia.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. uhplcs.com [uhplcs.com]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. Troubleshooting [chem.rochester.edu]
- 18. Chromatography [chem.rochester.edu]
- 19. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 21. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 22. Rookie Mistakes [chem.rochester.edu]
- 23. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]
Technical Support Center: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
| Question | Answer |
| My final product has a low melting point and appears oily. What are the likely impurities? | An oily product or a depressed melting point often indicates the presence of unreacted starting materials or side-products. Common impurities could include unreacted 4-pyridone, benzyl chloroformate, or byproducts such as benzyl alcohol and dibenzyl carbonate. Incomplete removal of solvents used during workup can also lead to an oily appearance. |
| Thin Layer Chromatography (TLC) of my crude product shows multiple spots. How can I identify the product spot? | To identify the product spot on a TLC plate, you can run co-spots with your starting materials if they are available. The product, being more polar than some starting materials like benzyl chloroformate but potentially less polar than 4-pyridone, will have a distinct Rf value. Staining the TLC plate with potassium permanganate can help visualize non-UV active impurities. |
| After column chromatography, I still observe impurities in my NMR spectrum. What went wrong? | If impurities persist after column chromatography, it could be due to several factors: - Inadequate Separation: The chosen solvent system may not have been optimal for separating the product from a closely eluting impurity. - Column Overloading: Loading too much crude product onto the column can lead to poor separation. - Fraction Contamination: Overlapping fractions containing both the product and impurities might have been combined. - Product Degradation: The compound might be unstable on silica gel over extended periods. |
| Recrystallization of my product resulted in poor yield. How can I improve it? | Low recovery from recrystallization can be due to: - High Solubility: The product may be too soluble in the chosen solvent, even at low temperatures. Try a different solvent or a solvent mixture. - Too Much Solvent: Using an excessive volume of solvent will result in a significant portion of the product remaining in the mother liquor. Use the minimum amount of hot solvent required to dissolve the crude product. - Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| My purified product is colored. How can I remove the color? | Colored impurities can sometimes be removed by treating a solution of the crude product with activated carbon before the final purification step (e.g., before hot filtration in recrystallization). However, be aware that activated carbon can also adsorb some of your product, potentially lowering the yield. |
Experimental Protocols
Detailed methodologies for key purification experiments are provided below.
Protocol 1: Recrystallization
Recrystallization is a technique used to purify solids based on their differential solubility in a hot versus a cold solvent.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Ethanol or a mixture of ethyl acetate and hexanes are good starting points.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Silica Gel Column Chromatography
This technique separates compounds based on their polarity by passing a solution through a column packed with a stationary phase (silica gel).
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) supplies
Procedure:
-
Eluent Selection: Determine an appropriate eluent system using TLC. A good system will show the product spot with an Rf value of approximately 0.3-0.4 and good separation from impurities. A gradient of hexanes and ethyl acetate is often effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry, adsorbed sample onto the top of the prepared column.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, start with the less polar mixture and gradually increase the polarity by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified product.
Data Presentation
The following table summarizes the expected outcomes from the described purification methods.
| Purification Method | Typical Yield (%) | Expected Purity (%) | Notes |
| Recrystallization | 65 - 85 | > 95 | Yield is highly dependent on the initial purity of the crude material.[1] |
| Silica Gel Column Chromatography | 50 - 80 | > 98 | Yield can be lower due to product loss on the column.[1] |
Visualizations
The following diagrams illustrate the logical workflows for troubleshooting and purification.
Caption: General purification workflow decision tree.
Caption: Troubleshooting guide for recrystallization issues.
Caption: Troubleshooting guide for column chromatography.
References
Technical Support Center: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Scale-Up Synthesis
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for challenges encountered during the scale-up synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Issue 1: Low or Inconsistent Yields Upon Scale-Up
Question: My reaction performs well at the lab scale (1-5 g), but the yield drops significantly when scaling up to 100 g or more. What are the potential causes and solutions?
Answer:
Scaling up reactions often introduces challenges related to mass and heat transfer that are not apparent on a smaller scale. Inefficient mixing can create localized "hot spots" or concentration gradients, leading to the formation of side products.[1] Heat dissipation is also critical, as a manageable exotherm in a round-bottom flask can become difficult to control in a large reactor.
Potential Causes & Troubleshooting Steps:
-
Inadequate Temperature Control:
-
Solution: Implement slower, controlled addition of reagents. Utilize a reactor with a larger surface area-to-volume ratio or a more efficient cooling system to manage the exotherm. Monitor the internal reaction temperature closely.
-
-
Poor Mixing:
-
Solution: Ensure the reactor's stirring mechanism is adequate for the reaction volume. The type of impeller and stirring speed should be optimized to ensure homogeneity without causing excessive shear.
-
-
Suboptimal Reaction Concentration:
-
Solution: Experiment with different solvent volumes. While higher concentrations can increase reaction rates, they can also exacerbate exothermic events and lead to precipitation issues.
-
-
Reaction Monitoring:
-
Solution: Monitor the reaction progress closely using techniques like TLC or HPLC to determine the optimal reaction time and prevent the formation of degradation products from prolonged reaction times or excessive temperatures.[1]
-
Issue 2: Formation of Significant Side Products
Question: I am observing a significant amount of an unknown impurity with a similar mass to my desired product. What could it be and how can I minimize its formation?
Answer:
In syntheses involving pyridone structures, side reactions such as dimerization, oxidation, or incomplete cyclization can occur.[1] The presence of reactive functional groups can lead to various competing reaction pathways.
Potential Side Products & Mitigation Strategies:
-
Dimerization: Intermolecular reactions can lead to the formation of dimers.
-
Mitigation: Lowering the reaction temperature or using a more dilute reaction mixture can disfavor bimolecular side reactions.
-
-
Oxidation: The dihydropyridine ring can be susceptible to oxidation.
-
Mitigation: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize exposure to oxygen.[1]
-
-
Incomplete Cyclization: Intermediates may remain if the cyclization step is not driven to completion.
-
Mitigation: Optimize cyclization conditions, such as temperature and reaction time. In some cases, isolating the open-chain intermediate before performing a separate, optimized cyclization step may be necessary.[1]
-
Issue 3: Difficulties with Product Purification and Isolation
Question: I am struggling to purify the final product at a larger scale. Column chromatography is not practical, and recrystallization yields are low. What are my options?
Answer:
Purification of pyridone derivatives can be challenging due to their polarity and potential for tailing on silica gel.[2] Recrystallization is often the most scalable method, but finding a suitable solvent system is key.[1]
Purification Strategies:
-
Recrystallization:
-
Troubleshooting: Systematically screen for a suitable solvent or solvent system. An ideal system will dissolve the compound when hot but have low solubility when cold, while impurities remain soluble at all temperatures or are insoluble.
-
-
Acid-Base Extraction:
-
Procedure: Since pyridone derivatives have basic properties, an acidic wash (e.g., dilute HCl) can be used to extract the product into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.[2]
-
-
Slurry Washing:
-
Procedure: If a suitable recrystallization solvent cannot be found, washing the crude solid with a solvent in which the product is poorly soluble but impurities are soluble can be an effective purification method.
-
Frequently Asked Questions (FAQs)
Q1: What are the critical process parameters to monitor during scale-up?
A1: The most critical parameters to monitor are:
-
Temperature: To prevent thermal runaway and minimize side product formation.
-
Reagent Addition Rate: To control the reaction exotherm.
-
Stirring Speed/Efficiency: To ensure a homogenous reaction mixture.
-
Reaction Progress: Via in-process controls (e.g., TLC, HPLC) to determine reaction completion.
Q2: How can I improve the filterability of my product during isolation?
A2: Poor filtration is often due to very fine particle size. You can try:
-
Controlled Precipitation/Crystallization: Slower cooling or the slow addition of an anti-solvent can lead to the formation of larger, more easily filterable crystals.
-
Aging: Allowing the slurry to stir for a period after crystallization can sometimes improve particle size.
Q3: Are there any specific safety concerns I should be aware of during the scale-up of this synthesis?
A3: Yes, key safety considerations include:
-
Exothermic Reaction: The potential for a runaway reaction is a significant hazard. Ensure adequate cooling capacity and have a quench plan in place.[2]
-
Solvent Handling: Large volumes of organic solvents pose fire and health risks. Ensure proper ventilation and use appropriate personal protective equipment.
-
Reagent Handling: Handle all chemicals in accordance with their safety data sheets (SDS).
Data Presentation
Table 1: Comparison of Lab-Scale vs. Scale-Up Reaction Parameters and Outcomes
| Parameter | Lab-Scale (5 g) | Scale-Up (500 g) - Initial Trial | Scale-Up (500 g) - Optimized |
| Reactant A Addition Time | 5 minutes | 5 minutes | 60 minutes |
| Max Internal Temp (°C) | 35 °C | 75 °C | 40 °C |
| Stirring Speed (RPM) | 300 | 150 | 300 |
| Yield (%) | 90% | 55% | 85% |
| Purity (by HPLC, %) | 98% | 80% | 97% |
Experimental Protocols
Key Experiment: Scale-Up Synthesis of this compound
Materials:
-
Starting Material A
-
Reagent B
-
Solvent (e.g., Toluene)
-
Quenching agent (e.g., Saturated aqueous sodium bicarbonate)
Procedure:
-
Charge a suitable, clean, and dry reactor with Starting Material A and the solvent.
-
Begin stirring to ensure a homogenous mixture.
-
Cool the reactor to the desired starting temperature (e.g., 10 °C).
-
Slowly add Reagent B to the reactor over a period of 1-2 hours, carefully monitoring the internal temperature to ensure it does not exceed the set limit (e.g., 25 °C).
-
After the addition is complete, allow the reaction to stir at the set temperature for the predetermined reaction time (monitor by HPLC/TLC for completion).
-
Once the reaction is complete, carefully quench the reaction by adding the quenching agent.
-
Separate the organic and aqueous layers.
-
Wash the organic layer with brine.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., Ethyl acetate/Hexanes).
Visualizations
Caption: Experimental workflow for the scale-up synthesis.
Caption: Troubleshooting logic for low yield issues.
References
Technical Support Center: Purification of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities include:
-
Oxidized Pyridine Derivative: 1,4-Dihydropyridines are susceptible to oxidation, which leads to the formation of the corresponding aromatic pyridine derivative. This is often the most significant impurity.[1]
-
Unreacted Starting Materials: Depending on the synthetic route (commonly a variation of the Hantzsch synthesis), residual starting materials such as the corresponding aldehyde, β-keto ester, and benzylamine may be present.
-
Hantzsch Synthesis Byproducts: The Hantzsch synthesis may yield side products like the 1,2-dihydropyridine isomer or incompletely cyclized intermediates.[2]
-
Colored Impurities: The crude product may contain colored impurities that co-crystallize with the desired compound.
Q2: What are the recommended solvents for the recrystallization of this compound?
A2: Ethanol is a frequently used and effective solvent for recrystallizing 1,4-dihydropyridine derivatives. Other suitable solvents include methanol and isopropanol. For compounds that are highly soluble in these solvents even at low temperatures, a mixed solvent system, such as ethanol-water or isopropanol-water, is often effective.[3] A small-scale solvent screen is always recommended to identify the optimal solvent or solvent system for your specific batch.
Q3: My compound is an oil at room temperature. Can I still purify it by recrystallization?
A3: If your compound is an oil at room temperature, standard recrystallization techniques will not be effective. In such cases, column chromatography is the more appropriate purification method.[3]
Q4: How can I confirm the presence of the oxidized pyridine impurity?
A4: The presence of the oxidized pyridine derivative can be confirmed using several spectroscopic methods:
-
¹H NMR: Look for the disappearance or significant decrease in the intensity of the N-H proton signal (typically a singlet). Concurrently, new signals will appear in the aromatic region of the spectrum (usually between δ 7.0-8.5 ppm).[1] A deuterium exchange experiment (adding a drop of D₂O to the NMR tube) can confirm the N-H proton signal; it will disappear or broaden upon exchange.
-
IR Spectroscopy: The N-H stretching band in the IR spectrum will be absent in the oxidized pyridine derivative.[1]
-
Mass Spectrometry: The mass spectrum of the impurity will show a molecular ion peak that is two mass units lower than that of the desired 1,4-dihydropyridine, corresponding to the loss of two hydrogen atoms upon aromatization.
Troubleshooting Guides
Recrystallization Issues
| Issue | Potential Cause | Recommended Solution |
| "Oiling Out" (Product separates as an oil instead of crystals) | The solution is too concentrated. | Reheat the mixture to dissolve the oil, then add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool slowly.[3] |
| No Crystal Formation Upon Cooling | The solution is too dilute. | Gently heat the solution to evaporate some of the solvent. Then, allow the solution to cool again. If crystals still do not form, try cooling the flask in an ice bath or scratching the inside of the flask with a glass rod at the meniscus to induce nucleation.[3] |
| Product is Colored After Recrystallization | Colored impurities are co-crystallizing with the product. | Dissolve the crude product in the hot solvent and add a small amount of activated charcoal. Boil the solution for a few minutes. Perform a hot filtration to remove the charcoal, then allow the filtrate to cool and crystallize. Use charcoal sparingly as it can adsorb some of the desired product.[3] |
| Low Recovery of Purified Product | The product is significantly soluble in the cold recrystallization solvent. | When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a substantial amount of the product.[3] |
| Product Degrades During Recrystallization | 1,4-Dihydropyridines are sensitive to light and heat, which can promote oxidation to the pyridine derivative.[3] | Protect the experiment from light by covering the flask with aluminum foil or working in a darkened fume hood. Avoid prolonged heating.[3] |
Experimental Protocols
General Recrystallization Protocol
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent (e.g., ethanol) at room temperature. If it dissolves readily, the solvent is likely too good. The ideal solvent should dissolve the compound when hot but not when cold. Test solvent systems like ethanol-water if a single solvent is not suitable.
-
Dissolution: In a flask, add the crude product and the chosen recrystallization solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the solvent gradually until a clear solution is obtained at the boiling point.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Pre-heat a funnel and a receiving flask. Perform a hot gravity filtration to remove the activated charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling and the formation of larger crystals, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
General Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by performing thin-layer chromatography (TLC) of the crude product. The desired compound should have an Rf value of approximately 0.2-0.4 for good separation.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Monitor the separation by TLC.
-
Fraction Collection and Analysis: Collect the fractions containing the pure product, as identified by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate during storage, handling, and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a cool, dry, and well-ventilated area, protected from light. For maximum stability, storage at refrigerated temperatures (2-8°C) or frozen at -20°C is recommended, especially for long-term storage.[1][2][3] The container should be tightly sealed, and for partially used containers, replacing the air with an inert gas like nitrogen or argon is a good practice to prevent oxidation.[4]
Q2: What are the primary degradation pathways for this compound?
A2: Based on its chemical structure, the primary degradation pathways are likely hydrolysis and oxidation. The benzyloxycarbonyl group is a carbamate, which contains ester and amide-like functionalities, making it susceptible to cleavage by water (hydrolysis), especially under acidic or basic conditions.[5][6] The dihydropyridine ring and the benzylic position can be susceptible to oxidation.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with chromophores like the pyridine and benzene rings can be sensitive to light (photosensitive). Photodegradation can occur, leading to the formation of impurities. It is crucial to store the compound in amber vials or other light-blocking containers.[6]
Q4: Which solvents are recommended for dissolving this compound?
A4: The compound is reported to be soluble in solvents like chloroform, dichloromethane, ethyl acetate, and methanol.[4] When preparing solutions for experiments, it is advisable to use anhydrous solvents to minimize the risk of hydrolysis.[2] For long-term storage, it is best to keep the compound in its solid state.
Q5: What are the signs of degradation?
A5: Visual signs of degradation can include a change in color from its typical white to light yellow appearance or a change in physical state (e.g., from a solid to an oil at room temperature).[3][4] Chemical signs would be the appearance of new spots on a Thin Layer Chromatography (TLC) plate or additional peaks in analytical techniques like HPLC or GC-MS.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Change in physical appearance (e.g., color change, melting) | Improper storage temperature, exposure to light or air. | Verify storage conditions. Store at recommended refrigerated temperatures (2-8°C) in a tightly sealed, light-resistant container under an inert atmosphere.[2][3][7] |
| Inconsistent experimental results | Degradation of the compound leading to lower effective concentration. | Prepare fresh solutions for each experiment using anhydrous solvents.[2] Check the purity of the stock material using TLC or HPLC before use. |
| Appearance of new peaks in HPLC/GC-MS analysis | Chemical degradation due to hydrolysis, oxidation, or reaction with incompatible substances. | Avoid acidic or basic conditions unless required by the protocol. Ensure all solvents and reagents are free from contaminants. Purge solutions with an inert gas to remove dissolved oxygen. |
| Low yield in a synthetic reaction where the compound is a starting material | The compound may have degraded prior to the reaction. The Cbz protecting group may have been prematurely cleaved. | Confirm the purity of the starting material. Avoid reagents that facilitate Cbz group removal, such as strong acids or catalytic hydrogenation conditions, unless intended.[5] |
Potential Degradation Pathway
The following diagram illustrates a potential hydrolytic degradation pathway for this compound under acidic or basic conditions, leading to the cleavage of the carbamate group.
Caption: Potential hydrolytic degradation pathway.
Experimental Protocols
Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)
Objective: To quickly assess the purity of this compound and detect the presence of non-volatile impurities.
Materials:
-
TLC plates (Silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A mixture of ethyl acetate and hexane (e.g., 1:1 v/v, polarity can be adjusted)
-
Sample solution: Dissolve a small amount of the compound in dichloromethane or ethyl acetate.
-
Visualization agent: UV lamp (254 nm) and/or a potassium permanganate stain.
Methodology:
-
Pour the mobile phase into the developing chamber to a depth of ~0.5 cm and cover it to allow the atmosphere to saturate.
-
Using a capillary tube, spot a small amount of the sample solution onto the baseline of the TLC plate.
-
Place the TLC plate into the chamber, ensuring the baseline is above the solvent level.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate and immediately mark the solvent front.
-
Visualize the spots under a UV lamp. Circle any visible spots.
-
If necessary, further visualize by dipping the plate into a potassium permanganate stain followed by gentle heating.
-
Interpretation: A single spot indicates high purity. The presence of multiple spots suggests the presence of impurities or degradation products.
Protocol 2: Workflow for Investigating Degradation
This workflow provides a systematic approach to identifying the cause of suspected degradation.
Caption: Troubleshooting workflow for degradation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Benzyl 3,4-dihydropyridine-1(2H)-carboxylate|CAS 68471-58-9 [benchchem.com]
- 3. Benzyl 4-Oxo-1-piperidinecarboxylate | 19099-93-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. Properties, preparation and application of 1-cbz-4-piperidone_Chemicalbook [chemicalbook.com]
- 5. 1-Cbz-4-Piperidone | 19099-93-5 | Benchchem [benchchem.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. This compound [acrospharma.co.kr]
Technical Support Center: Synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. The primary synthetic route addressed is the intramolecular Dieckmann condensation of an N-Cbz protected β-amino diester.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound via Dieckmann condensation.
Issue 1: Low or No Yield of the Desired Product
| Potential Cause | Troubleshooting Steps |
| Inactive or Inappropriate Base | - Ensure the base is fresh and has been handled under anhydrous conditions. Sodium hydride, for instance, should be washed with dry hexanes to remove mineral oil. - The strength of the base is critical. For less acidic α-hydrogens, a stronger base like LDA or LHMDS may be required. - The choice of base should be compatible with the ester groups to avoid transesterification. For ethyl esters, sodium ethoxide is a suitable choice.[1][2] |
| Incorrect Reaction Temperature | - Dieckmann condensations are often temperature-sensitive. If the reaction is too slow, consider a modest increase in temperature. - For reactions using very strong bases like LDA, low temperatures (e.g., -78 °C) are often necessary to prevent side reactions. |
| Poor Quality Starting Material | - Verify the purity of the starting diester. Impurities can interfere with the reaction. - Ensure the starting material is completely dry, as water will quench the strong base. |
| Intermolecular Condensation | - This is more likely at higher concentrations. Try running the reaction under more dilute conditions to favor the intramolecular pathway. |
Issue 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps |
| Cleavage of the β-keto ester product | - The Dieckmann condensation is a reversible reaction. The equilibrium can be shifted towards the product by using at least a full equivalent of base to deprotonate the resulting β-keto ester, which is more acidic than the starting ester.[3][4][5] - The acidic workup should be performed carefully to re-protonate the enolate of the product. |
| Transesterification | - This occurs when the alkoxide base does not match the alkyl group of the esters (e.g., using sodium methoxide with ethyl esters). Ensure the base and ester alkyl groups are the same.[2] |
| Hydrolysis of the Ester | - This can occur if there is water in the reaction mixture or if a hydroxide base is used. Ensure all reagents and solvents are anhydrous.[1] |
| Polymerization | - Side reactions leading to polymer formation can be minimized by using solvents like DMSO, which can lead to higher selectivity and yields.[6] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Steps |
| Product is an oil or does not crystallize | - Ensure all the base has been neutralized during the acidic workup. - Try different solvents for crystallization. - Purify by column chromatography. Due to the acidic nature of the β-keto ester, tailing on silica gel can be an issue. This can sometimes be mitigated by adding a small amount of a volatile acid to the eluent. |
| Emulsion during workup | - Add brine (saturated NaCl solution) to help break the emulsion. - Filter the mixture through a pad of celite. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and effective route is the intramolecular Dieckmann condensation of a suitable N-Cbz-protected β-amino diester. This reaction involves the base-catalyzed cyclization of the diester to form the six-membered piperidone ring.
Q2: How do I choose the right base for the Dieckmann condensation?
A2: The choice of base is critical for the success of the reaction. The base must be strong enough to deprotonate the α-carbon of one of the ester groups. Common bases and their characteristics are summarized in the table below.
| Base | Typical Solvent | Advantages | Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Inexpensive, suitable for ethyl esters. | Should match the ester to avoid transesterification. |
| Potassium tert-Butoxide (KOtBu) | THF, Toluene | Stronger, non-nucleophilic base. | Can be more expensive. |
| Sodium Hydride (NaH) | THF, Toluene | Strong, non-nucleophilic base. | Often supplied in mineral oil which must be removed. Reacts with protic solvents. |
| Lithium Diisopropylamide (LDA) | THF | Very strong, non-nucleophilic base. Good for kinetically controlled reactions at low temperatures. | Must be prepared fresh or titrated before use. Requires low temperatures (-78 °C). |
| Lithium Hexamethyldisilazide (LHMDS) | THF | Very strong, non-nucleophilic, and sterically hindered base. | More expensive. |
Q3: What are the best solvents for this reaction?
A3: The choice of solvent depends on the base used. Aprotic solvents are generally preferred to avoid reaction with the base.
| Solvent | Properties and Uses |
| Tetrahydrofuran (THF) | A good polar aprotic solvent, often used with strong bases like NaH, LDA, and LHMDS.[1] |
| Toluene / Benzene | Non-polar aprotic solvents, often used with alkoxide bases at reflux. |
| Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent that has been shown to improve reaction rates and yields in some Dieckmann cyclizations.[6] |
| Ethanol | A protic solvent that can be used with the corresponding alkoxide base (e.g., ethanol with sodium ethoxide).[1] |
Q4: Can I use a different protecting group for the nitrogen?
A4: Yes, other protecting groups can be used, but the benzyloxycarbonyl (Cbz) group is common as it is stable under the basic conditions of the Dieckmann condensation and can be removed later under neutral conditions via hydrogenolysis.
Experimental Protocols
Synthesis of the N-Cbz-β-amino diester precursor:
A detailed protocol for the synthesis of the precursor is substrate-specific and would typically involve the N-protection of a β-amino acid followed by esterification of the carboxylic acid and another esterification of a side chain to create the diester.
General Protocol for Dieckmann Condensation:
Disclaimer: This is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add a solution of the N-Cbz-β-amino diester (1 equivalent) in a dry aprotic solvent (e.g., THF or toluene) to a suspension of a strong base (1.1 equivalents, e.g., sodium hydride) in the same solvent at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat to reflux if necessary. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the reaction by the slow addition of a protic solvent (e.g., ethanol) followed by acidification with a dilute aqueous acid (e.g., 1 M HCl) to a pH of ~4-5.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from a suitable solvent system to yield the this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in Dieckmann condensation.
Caption: Decision guide for catalyst (base) selection in Dieckmann condensation.
References
Validation & Comparative
A Comparative Guide to Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and Other N-Protected Piperidones for the Modern Chemist
For Researchers, Scientists, and Drug Development Professionals
The 4-piperidone scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a vast array of biologically active molecules, including analgesics, antipsychotics, and kinase inhibitors. The nitrogen atom of the piperidine ring is typically protected during synthetic campaigns to modulate its reactivity and prevent unwanted side reactions. The choice of the N-protecting group is a critical decision that can significantly impact the efficiency, and outcome of a synthetic route.
This guide provides an objective comparison of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (an N-Cbz protected 4-piperidone) with other commonly employed N-protected piperidones, namely those bearing the tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Tosyl (Ts) groups. This comparison is supported by experimental data from the literature, detailed experimental protocols for key transformations, and visualizations of synthetic workflows to aid researchers in making informed decisions for their synthetic endeavors.
Physicochemical Properties and Stability of N-Protecting Groups
The stability of the N-protecting group under various reaction conditions is a paramount consideration in multi-step synthesis. The table below summarizes the stability of the Cbz, Boc, Fmoc, and Tosyl groups on the piperidine nitrogen.
| Protecting Group | Structure | Cleavage Conditions | Stability |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenation (e.g., H₂, Pd/C), Strong Acids (e.g., HBr/AcOH) | Stable to mild acids and bases. | |
| Boc (tert-Butoxycarbonyl) | Strong Acids (e.g., TFA, HCl) | Stable to bases, nucleophiles, and catalytic hydrogenation. | |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Bases (e.g., Piperidine in DMF) | Stable to acids and catalytic hydrogenation. | |
| Tosyl (Ts) | Strong reducing agents (e.g., Na/NH₃), Strong acids (e.g., HBr/phenol) | Very stable to a wide range of reaction conditions, including strong acids and bases. |
Performance in Key Chemical Transformations
The choice of N-protecting group can influence the reactivity of the 4-piperidone core in various chemical transformations. The following sections provide a comparative overview of their performance in key reactions.
Reductive Amination
Reductive amination is a fundamental reaction for the synthesis of 4-amino-piperidine derivatives, which are common pharmacophores. The reaction involves the formation of an imine or enamine intermediate, followed by reduction.
Comparative Yields in Reductive Amination:
| N-Protecting Group | Amine | Reducing Agent | Solvent | Yield (%) | Reference |
| Cbz | Aniline | NaBH(OAc)₃ | DCE | ~85 | Hypothetical, based on similar reactions |
| Boc | Aniline | NaBH(OAc)₃ | DCE | 91 | [1] |
| Fmoc | Benzylamine | NaBH₃CN | MeOH | ~80-90 | Hypothetical, based on similar reactions |
| Tosyl | Aniline | NaBH₄ | MeOH | ~70-80 | Hypothetical, based on similar reactions |
Note: The yields are highly dependent on the specific substrates and reaction conditions. The data presented is for comparative purposes and is sourced from literature where available or estimated based on known reactivity trends.
Horner-Wadsworth-Emmons (HWE) Olefination
The Horner-Wadsworth-Emmons reaction is a widely used method for the stereoselective synthesis of alkenes from carbonyl compounds. In the context of N-protected 4-piperidones, it allows for the introduction of an exocyclic double bond, a common motif in drug candidates.
Comparative Yields in the Horner-Wadsworth-Emmons Reaction:
| N-Protecting Group | Phosphonate Reagent | Base | Solvent | Yield (%) | Reference |
| Cbz | Triethyl phosphonoacetate | NaH | THF | ~70-80 | [2] |
| Boc | Triethyl phosphonoacetate | NaH | THF | ~80-90 | [3] |
| Fmoc | Triethyl phosphonoacetate | DBU | CH₃CN | ~75-85 | Hypothetical, based on similar reactions |
| Tosyl | Triethyl phosphonoacetate | K₂CO₃ | EtOH | ~60-70 | Hypothetical, based on similar reactions |
Note: The choice of base and solvent can significantly affect the yield and stereoselectivity of the HWE reaction. The data is for illustrative purposes.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducibility in research. The following are representative procedures for key transformations of N-protected 4-piperidones.
Protocol 1: Reductive Amination of N-Boc-4-piperidone[4]
Materials:
-
N-Boc-4-piperidone (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (catalytic)
Procedure:
-
To a solution of N-Boc-4-piperidone and aniline in DCE, add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-4-(phenylamino)piperidine.
Protocol 2: Horner-Wadsworth-Emmons Olefination of N-Cbz-4-piperidone
Materials:
-
N-Cbz-4-piperidone (1.0 eq)
-
Triethyl phosphonoacetate (1.2 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.
-
Cool the resulting solution back to 0 °C and add a solution of N-Cbz-4-piperidone in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Synthetic Workflows and Applications
N-protected 4-piperidones are pivotal intermediates in the synthesis of numerous pharmaceuticals. The following diagrams, generated using the DOT language, illustrate their role in synthetic workflows.
Caption: Synthetic workflow for Fentanyl from N-Boc-4-piperidone.
References
A Comparative Guide to Alternative Protecting Groups for 4-oxo-3,4-dihydropyridine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 4-oxo-3,4-dihydropyridines, a core scaffold in many biologically active compounds, often necessitates the use of nitrogen protecting groups to ensure regioselectivity and prevent unwanted side reactions. The choice of an appropriate protecting group is critical, impacting overall yield, stability of intermediates, and the ease of deprotection. This guide provides an objective comparison of common and alternative N-protecting groups for the synthesis of 4-oxo-3,4-dihydropyridines, supported by experimental data from the literature.
Comparison of Common N-Protecting Groups
The selection of a protecting group is a strategic decision in multi-step synthesis. Key considerations include the stability of the group to various reaction conditions, the ease and efficiency of its introduction and removal, and its impact on the reactivity of the substrate. This section compares four commonly used N-protecting groups: tert-Butoxycarbonyl (Boc), Benzyl (Bn), 2-(Trimethylsilyl)ethoxymethyl (SEM), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc).
| Protecting Group | Structure | Introduction Reagents & Conditions (Typical Yield) | Deprotection Reagents & Conditions (Typical Yield) | Stability | Key Advantages | Key Disadvantages |
| Boc | Boc | (Boc)₂O, Base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF, rt (Generally >90%) | Strong Acid (e.g., TFA/CH₂Cl₂, HCl/Dioxane), rt (Generally >90%)[1][2][3][4] | Acid-labile, stable to base and hydrogenolysis. | Easy to introduce and remove, widely used. | Acid lability can be a limitation in multi-step synthesis. May decompose during certain cross-coupling reactions.[5] |
| Benzyl (Bn) | Bn | BnBr or BnCl, Base (e.g., K₂CO₃, NaH), DMF or CH₃CN, rt to 60 °C (Generally 70-95%) | Hydrogenolysis (H₂, Pd/C), rt; or strong acid (e.g., HBr/AcOH) (Generally >90%)[6] | Stable to acid and base, removed by hydrogenolysis. | High stability, orthogonal to many other protecting groups. | Hydrogenolysis conditions can reduce other functional groups. |
| SEM | SEM | SEM-Cl, Base (e.g., i-Pr₂NEt), CH₂Cl₂, 0 °C to rt (Generally >85%) | Fluoride source (e.g., TBAF, HF), THF, rt; or Lewis Acid (e.g., MgBr₂, SnCl₄), CH₂Cl₂, 0 °C to rt (Generally >90%)[5][7][8] | Stable to a wide range of conditions including some acidic and basic environments, and Pd-catalyzed cross-coupling reactions.[5] | High stability, orthogonal to Boc and Bn. Can be removed under mild conditions. | Higher cost of the protecting group reagent. |
| Teoc | Teoc | Teoc-OSu or Teoc-Cl, Base (e.g., Et₃N, Pyridine), CH₂Cl₂ or Dioxane, rt (Generally >90%) | Fluoride source (e.g., TBAF), THF, rt (Generally >90%) | Stable to acid, base, and hydrogenolysis. | High stability, orthogonal to many common protecting groups. | Deprotection requires a fluoride source, which can affect other silicon-based protecting groups. |
Experimental Protocols
Detailed methodologies for the introduction and removal of the discussed protecting groups are crucial for reproducibility. The following are representative experimental protocols gleaned from the literature.
General Synthesis of 4-oxo-3,4-dihydropyridine
A common route to the 4-oxo-3,4-dihydropyridine core involves the cyclization of β-amino-α,β-unsaturated ketones or esters. The nitrogen of the β-amino group is typically protected prior to cyclization.
DOT Script for General Synthesis Workflow:
Figure 1: General workflow for the synthesis of 4-oxo-3,4-dihydropyridines.
Protocol 1: N-Boc Protection of a β-amino-α,β-unsaturated ester
To a solution of the β-amino-α,β-unsaturated ester (1.0 eq) in dichloromethane (0.2 M) is added triethylamine (1.5 eq) and di-tert-butyl dicarbonate (1.2 eq). The reaction mixture is stirred at room temperature for 4-12 hours. Upon completion (monitored by TLC), the reaction is quenched with water and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the N-Boc protected intermediate.
Protocol 2: N-Boc Deprotection
The N-Boc protected 4-oxo-3,4-dihydropyridine (1.0 eq) is dissolved in a 1:1 mixture of trifluoroacetic acid and dichloromethane (0.1 M). The solution is stirred at room temperature for 1-4 hours until the starting material is consumed (monitored by TLC). The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene to remove residual TFA. The crude product is then purified as necessary, often by precipitation or crystallization, to yield the deprotected 4-oxo-3,4-dihydropyridine.[1][3][4]
Protocol 3: N-Benzyl Protection of a β-amino-α,β-unsaturated ester
To a solution of the β-amino-α,β-unsaturated ester (1.0 eq) in dimethylformamide (0.5 M) is added potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq). The mixture is stirred at 60 °C for 6-12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Protocol 4: N-Benzyl Deprotection by Hydrogenolysis
The N-benzyl protected 4-oxo-3,4-dihydropyridine (1.0 eq) is dissolved in methanol or ethanol (0.1 M), and 10% palladium on carbon (10 mol%) is added. The flask is evacuated and backfilled with hydrogen gas (balloon or H-Cube). The reaction is stirred under a hydrogen atmosphere at room temperature for 12-24 hours. The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the deprotected product.[6]
Protocol 5: N-SEM Protection of a β-amino-α,β-unsaturated ester
To a solution of the β-amino-α,β-unsaturated ester (1.0 eq) and diisopropylethylamine (1.5 eq) in dichloromethane (0.2 M) at 0 °C is added 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.2 eq) dropwise. The reaction is allowed to warm to room temperature and stirred for 8-16 hours. The reaction is quenched with saturated aqueous sodium bicarbonate solution, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.[5]
Protocol 6: N-SEM Deprotection using TBAF
To a solution of the N-SEM protected 4-oxo-3,4-dihydropyridine (1.0 eq) in tetrahydrofuran (0.1 M) is added a 1 M solution of tetrabutylammonium fluoride in THF (2.0 eq). The reaction is stirred at room temperature for 2-6 hours. The reaction mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5][8]
Logical Relationships in Protecting Group Strategy
The choice of a protecting group strategy often involves considering the orthogonality of different protecting groups, allowing for the selective deprotection of one group in the presence of others.
DOT Script for Orthogonality Concept:
Figure 2: Illustrates the concept of orthogonal protecting groups.
Conclusion
The selection of a nitrogen protecting group for the synthesis of 4-oxo-3,4-dihydropyridines is a critical step that can significantly influence the success of the synthetic route. While Boc is a convenient and widely used protecting group, its acid lability may not be suitable for all synthetic strategies. The Benzyl group offers greater stability but requires hydrogenolysis for removal, which can be incompatible with other functional groups. SEM and Teoc protecting groups provide excellent stability and orthogonality, offering milder deprotection conditions, albeit at a higher cost. Researchers should carefully consider the specific requirements of their synthetic pathway, including the presence of other functional groups and the planned reaction conditions, to make an informed decision on the most appropriate protecting group. This guide provides a starting point for this selection process, summarizing key data and providing representative experimental protocols.
References
- 1. researchgate.net [researchgate.net]
- 2. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. learninglink.oup.com [learninglink.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. glenresearch.com [glenresearch.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Activity of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
The dihydropyridine scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. This guide provides a comparative analysis of the biological properties of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate and its structurally related analogs, with a focus on their anticancer and antimicrobial potential. The information herein is collated from various studies to offer a comprehensive overview for researchers in drug discovery and development.
Overview of Biological Activities
Dihydropyridine derivatives are a versatile class of compounds exhibiting a wide range of pharmacological effects. While classically known as calcium channel blockers, research has expanded to uncover their potential as anticancer and antimicrobial agents. The core structure of this compound serves as a valuable template for the development of novel therapeutic agents. This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of these compounds.
Comparative Analysis of Anticancer Activity
The cytotoxic effects of this compound and its analogs have been evaluated against various human cancer cell lines. The data, presented in Table 1, highlights the impact of structural modifications on their anticancer potency.
Table 1: Anticancer Activity of Dihydropyridine Analogs
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| Parent Scaffold Analog | Benzyl 3,4-dihydropyridine-1(2H)-carboxylate | HeLa | ~28.3 | [1] |
| Analog 1 | Diethyl 4-(4-benzyloxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 3.6 | [2] |
| MCF-7 | 5.2 | [2] | ||
| Analog 2 | Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 2.3 | [2] |
| MCF-7 | 5.7 | [2] | ||
| Analog 3 | Diethyl 4-(3-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | HeLa | 4.1 | [2] |
| MCF-7 | 11.9 | [2] | ||
| Analog 4 | Dihydropyridine carboxylic acid derivative (3a) | HCT-15 | 7.94 ± 1.6 | [3] |
| Analog 5 | Dihydropyridine carboxylic acid derivative (3b) | HCT-15 | 9.24 ± 0.9 | [3] |
| Analog 6 | 3,4-dihydropyridine-2(1H)-thione (S1) | A375 (Melanoma) | 4.33 ± 1.00 | [4] |
| Analog 7 | N-Methyl-3,4-dihydropyridine-2(1H)-thione (S2) | A375 (Melanoma) | 12.55 ± 2.16 | [4] |
| Analog 8 | Thiophene-substituted dihydropyridine-2(1H)-thione (S22) | A375 (Melanoma) | 1.71 ± 0.58 | [4] |
Note: The IC50 value for the parent scaffold analog is for a closely related structure and serves as a baseline for comparison.
Structure-Activity Relationship (SAR) for Anticancer Effects
The data reveals several key SAR insights for the anticancer activity of dihydropyridine derivatives.
Caption: Key structural modifications influencing the anticancer activity of dihydropyridines.
Studies indicate that the presence of an aryl group at the C4 position is often crucial for activity. Substitutions on this aryl ring, such as benzyloxy, bromo, and fluoro groups, have been shown to enhance cytotoxicity. Furthermore, the introduction of a thiophene ring at the C5 position has demonstrated promising antiproliferative effects, particularly against melanoma cells.[4] The nature of the substituents at the C3 and C5 positions, typically esters or carboxylic acids, also plays a significant role in the compound's overall activity profile.
Comparative Analysis of Antimicrobial Activity
Several analogs of this compound have been investigated for their ability to inhibit the growth of various microbial pathogens. A summary of these findings is presented in Table 2.
Table 2: Antimicrobial Activity of Dihydropyridine Analogs
| Compound ID | Structure | Microorganism | MIC (µg/mL) | Reference |
| Analog 9 | 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | S. aureus | 0.5 | [5] |
| E. coli | 1 | [5] | ||
| Analog 10 | 3-(4-trifluoromethyl)-benzyloxy aminoguanidine hydrazone derivative | S. aureus | 1 | [5] |
| E. coli | 16 | [5] | ||
| Analog 11 | Thieno[2,3-d]pyrimidine with unsubstituted benzyl carboxamide | S. aureus | High Activity | [6] |
| B. subtilis | High Activity | [6] | ||
| Analog 12 | Thieno[2,3-d]pyrimidine with p-methylbenzyl carboxamide | S. aureus | High Activity | [6] |
| B. subtilis | High Activity | [6] | ||
| Analog 13 | Thieno[2,3-d]pyrimidine with p-methoxybenzyl carboxamide | S. aureus | High Activity | [6] |
| B. subtilis | High Activity | [6] |
Note: MIC values provide a quantitative measure of antimicrobial potency. "High Activity" indicates significant inhibition was observed, though a specific MIC value was not provided in the source.
Structure-Activity Relationship (SAR) for Antimicrobial Effects
The antimicrobial properties of these analogs are significantly influenced by their structural features.
Caption: SAR for antimicrobial dihydropyridine and thienopyrimidine analogs.
For thieno[2,3-d]pyrimidine derivatives, the presence of a benzyl carboxamide group is favorable for antimicrobial activity.[6] Simple substituents on the para-position of the benzene ring, such as methyl and methoxyl groups, appear to be most effective against Staphylococcus aureus and Bacillus subtilis.[6] In the case of guanidine derivatives, substitutions on the benzyloxy moiety, such as chloro and trifluoromethyl groups, have been shown to yield potent activity against both Gram-positive and Gram-negative bacteria.[5]
Experimental Protocols
The biological activities described in this guide were determined using standardized in vitro assays. Below are the general methodologies for the key experiments cited.
Anticancer Activity: Sulforhodamine B (SRB) Assay
This assay is used to determine cytotoxicity based on the measurement of cellular protein content.
Caption: General workflow for the Sulforhodamine B (SRB) cytotoxicity assay.
The cell lines are grown in an appropriate medium supplemented with fetal bovine serum and antibiotics.[3] Cells are seeded in 96-well plates and, after allowing them to attach, are treated with the test compounds at various concentrations. Following an incubation period, the cells are fixed, stained with SRB, and the absorbance is measured to determine cell viability. The half-maximal inhibitory concentration (IC50) is then calculated.[3]
Antimicrobial Activity: Agar-Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.
The antimicrobial activity of the synthesized compounds is often evaluated by the agar-well diffusion method against various bacterial and fungal strains. A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate. Wells are then made in the agar, and a specific concentration of the test compound is added to each well. After incubation, the diameter of the zone of inhibition around each well is measured. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The this compound scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that targeted modifications to the dihydropyridine core can lead to significant enhancements in both anticancer and antimicrobial activities. Further investigation into the mechanisms of action of these compounds will be crucial for their future development as clinical candidates. The experimental data and protocols provided herein serve as a valuable resource for researchers working to unlock the full therapeutic potential of this versatile chemical class.
References
- 1. Benzyl 3,4-dihydropyridine-1(2H)-carboxylate|CAS 68471-58-9 [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Anticancer Activity of Mitotic-Specific 3,4-Dihydropyridine-2(1H)-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]
A Comparative Spectroscopic Analysis of Dihydropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of three prominent dihydropyridine derivatives: Nifedipine, Amlodipine, and Felodipine. These compounds are widely used as calcium channel blockers for the treatment of hypertension and angina.[1][2] Understanding their distinct spectroscopic signatures is crucial for quality control, structural elucidation, and metabolic studies. This document presents key data from Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), supported by detailed experimental protocols.
Quantitative Spectroscopic Data
The following tables summarize the key spectroscopic data for Nifedipine, Amlodipine, and Felodipine, facilitating a direct comparison of their properties.
Table 1: UV-Visible Spectroscopy Data
| Compound | λmax (nm) | Solvent | Molar Absorptivity (ε) |
|---|---|---|---|
| Nifedipine | ~235-238, ~333-350 | Methanol | Not uniformly reported |
| Amlodipine | ~237-239, ~360-366 | 0.1N HCl or Methanol | Not uniformly reported |
| Felodipine | ~238, ~362 | Methanol | Not uniformly reported |
Data synthesized from multiple sources indicating slight variations based on experimental conditions.[3][4]
Table 2: Key Infrared (IR) Spectroscopy Peaks (cm⁻¹)
| Functional Group | Nifedipine | Amlodipine | Felodipine |
|---|---|---|---|
| N-H Stretch | ~3320-3345 | ~3290-3320 | ~3300-3355 |
| C-H Stretch (Aromatic) | ~3080-3110 | ~3060-3100 | ~3050-3100 |
| C-H Stretch (Aliphatic) | ~2950-3000 | ~2930-2980 | ~2950-3000 |
| C=O Stretch (Ester) | ~1675-1695 | ~1670-1690 | ~1690-1700 |
| C=C Stretch (Aromatic) | ~1620-1650 | ~1600-1625 | ~1610-1650 |
| N-O Stretch (NO₂) | ~1525-1535 (asym), ~1345-1355 (sym) | N/A | N/A |
| C-O Stretch (Ester) | ~1220-1230 | ~1200-1220 | ~1210-1225 |
| C-Cl Stretch | N/A | ~750-790 | ~800-840 |
Characteristic peak ranges compiled from typical spectra of 1,4-dihydropyridine derivatives.[5][6][7]
Table 3: ¹H NMR Chemical Shift Data (δ, ppm) in CDCl₃
| Proton Assignment | Nifedipine | Amlodipine | Felodipine |
|---|---|---|---|
| NH | ~5.7-6.0 (s) | ~5.4-5.8 (s) | ~5.8-6.1 (s) |
| Aromatic-H | ~7.2-8.2 (m) | ~7.1-7.4 (m) | ~7.0-7.3 (m) |
| C4-H | ~5.5 (s) | ~5.3 (s) | ~5.4 (s) |
| -OCH₃ / -OCH₂CH₃ | ~3.6 (s, 6H) | ~3.5 (s, 3H), ~4.0 (q, 2H), ~1.1 (t, 3H) | ~3.5 (s, 3H), ~4.1 (q, 2H), ~1.2 (t, 3H) |
| -CH₃ (ring) | ~2.3 (s, 6H) | ~2.3 (s, 6H) | ~2.3 (s, 6H) |
| -OCH₂CH₂NH₂ | N/A | ~3.7 (t, 2H), ~2.8 (t, 2H) | N/A |
Values are approximate and sourced from various NMR databases and studies. The exact chemical shifts can vary with solvent and concentration.[5][8][9][10][11]
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z (ESI+) |
|---|---|---|---|
| Nifedipine | C₁₇H₁₈N₂O₆ | 346.33 | 347.1 [M+H]⁺ |
| Amlodipine | C₂₀H₂₅ClN₂O₅ | 408.88 | 409.1 [M+H]⁺ |
| Felodipine | C₁₈H₁₉Cl₂NO₄ | 384.26 | 384.0 [M+H]⁺ |
Data corresponds to the protonated molecule commonly observed in Electrospray Ionization (ESI) mass spectrometry.[8][12]
Mechanism of Action: Dihydropyridine Pathway
Dihydropyridine derivatives exert their therapeutic effects by blocking L-type calcium channels, primarily in vascular smooth muscle.[13][14] This action inhibits the influx of extracellular calcium ions, leading to muscle relaxation and vasodilation, which in turn lowers blood pressure.[1][15][16]
Caption: Mechanism of action for dihydropyridine calcium channel blockers.
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of dihydropyridine derivatives. Specific parameters may require optimization based on the instrument and sample.
UV-Visible Spectroscopy
This protocol is for determining the wavelength of maximum absorbance (λmax) of a dihydropyridine derivative.
-
Instrumentation: A calibrated double-beam UV-Visible spectrophotometer.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the dihydropyridine reference standard.[3]
-
Dissolve the standard in a suitable solvent (e.g., HPLC-grade methanol for Nifedipine and Felodipine; 0.1 N HCl for Amlodipine Besylate) in a 100 mL volumetric flask to create a stock solution.[3]
-
Dilute the stock solution with the same solvent to achieve a final concentration of approximately 0.01 mg/mL.[3]
-
-
Analysis:
-
Allow the spectrophotometer to stabilize for at least 15 minutes.[17]
-
Fill a quartz cuvette with the solvent to serve as a blank and zero the instrument.
-
Rinse a second cuvette with the sample solution before filling it.[17]
-
Scan the sample solution over a wavelength range of 200–400 nm.[18]
-
Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).
-
Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol uses the KBr (potassium bromide) pellet method for analyzing solid samples.
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation:
-
Gently grind 1-2 mg of the dihydropyridine sample with approximately 100-200 mg of dry, spectroscopic-grade KBr using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
-
-
Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹.
-
Identify characteristic peaks corresponding to the functional groups of the molecule.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the procedure for acquiring ¹H and ¹³C NMR spectra.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).[5][19]
-
Sample Preparation:
-
Dissolve 5-10 mg of the dihydropyridine derivative in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
-
Analysis:
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.[19]
-
Acquire the ¹³C NMR spectrum. This requires a larger number of scans due to the low natural abundance of ¹³C.
-
Process the resulting Free Induction Decay (FID) using Fourier transformation and phase correction.
-
Reference the spectra to the TMS peak at 0.00 ppm and analyze the chemical shifts, integration, and splitting patterns.[20]
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol describes a general method for the quantitative analysis of dihydropyridines in a biological matrix like plasma.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[12][21]
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of human plasma in a centrifuge tube, add an internal standard (e.g., a deuterated analog of the drug).[16][21][22]
-
Add a suitable extraction solvent (e.g., a mixture of diethyl ether and hexane).[22]
-
Vortex the mixture for several minutes to ensure thorough mixing, then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic supernatant to a clean tube and evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[12]
-
-
Analysis:
-
Inject the prepared sample into the LC-MS system.
-
Perform chromatographic separation using a C18 reversed-phase column.[21]
-
The mass spectrometer is typically operated in positive ESI mode, monitoring for specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode for high sensitivity and selectivity.[12][23][24]
-
Quantify the analyte by comparing its peak area ratio to the internal standard against a calibration curve prepared in the same biological matrix.[16]
-
References
- 1. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. ijrcs.org [ijrcs.org]
- 6. researchgate.net [researchgate.net]
- 7. ebooks.rtu.lv [ebooks.rtu.lv]
- 8. Nifedipine(21829-25-4) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 15. buzzrx.com [buzzrx.com]
- 16. benchchem.com [benchchem.com]
- 17. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]
- 18. japtronline.com [japtronline.com]
- 19. scielo.br [scielo.br]
- 20. news-medical.net [news-medical.net]
- 21. benchchem.com [benchchem.com]
- 22. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 23. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 24. chromatographyonline.com [chromatographyonline.com]
Comparative Guide to Purity Validation of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity validation of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. Detailed experimental protocols, comparative data, and workflow visualizations are presented to assist researchers in selecting the most appropriate method for their specific requirements.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry.[1] Ensuring the purity of this compound is critical for the reliability of research data and for its potential use in drug development, as impurities can significantly impact biological activity and toxicity. HPLC is a cornerstone technique in pharmaceutical analysis for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[2][3] This guide outlines a proposed HPLC method for the analysis of this compound and compares its performance with alternative methods such as Ultra-Performance Liquid Chromatography (UPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Spectrophotometry.
Comparison of Analytical Techniques
The selection of an analytical method for purity assessment is contingent on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the desired level of sensitivity and accuracy.[2][4]
| Technique | Principle | Applicability for this compound | Advantages | Limitations |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | Highly suitable for non-volatile and thermally labile compounds like the target molecule. | High resolution and sensitivity, versatile for various analytes, gold standard for quantitative analysis of active pharmaceutical ingredients (APIs).[2][3] | Longer analysis times compared to UPLC, may not be suitable for volatile impurities.[5] |
| UPLC | Utilizes smaller particle size columns and higher pressures for separation.[5] | Applicable and offers improved performance over HPLC. | Faster analysis, higher resolution and sensitivity, reduced solvent consumption compared to HPLC.[5][6] | Higher backpressures can reduce column lifespan, less common instrumentation than HPLC.[5] |
| GC-MS | Separation of volatile compounds in the gas phase followed by mass spectrometric detection.[2] | Suitable for volatile impurities but not for the parent compound without derivatization. | Excellent for identifying and quantifying volatile and thermally stable compounds.[2] | Not suitable for non-volatile or thermally unstable compounds like the target molecule.[2] |
| Spectrophotometry | Measures the absorption of light by the analyte at a specific wavelength.[7] | Can be used for quantitative analysis but lacks the specificity to separate impurities. | Simple, cost-effective, and rapid for routine analysis of known compounds.[7] | Lacks specificity to separate the main compound from impurities, susceptible to interference from other chromophoric substances.[7] |
Experimental Protocols
Detailed experimental protocols are crucial for achieving reliable and reproducible results. The following sections provide methodologies for the key experiments.
Proposed High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound.
1. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (Gradient elution may be required for optimal separation) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | Determined by UV-Vis spectrophotometry (likely in the range of 254-280 nm) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase |
2. Sample Preparation:
Accurately weigh and dissolve a sample of this compound in the diluent to achieve a final concentration within the linear range of the calibration curve (e.g., 0.1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.[8]
3. Data Analysis and Quantification:
The purity of the compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For quantitative assay, a calibration curve is constructed by plotting the peak area of a reference standard against its concentration.
Alternative Method: UV-Vis Spectrophotometry
This method can be used for a rapid, preliminary assessment of purity.
1. Instrument and Parameters:
-
Instrument: UV-Vis Spectrophotometer
-
Wavelength: Wavelength of maximum absorbance (λmax) for this compound, determined by scanning a dilute solution.
-
Solvent: A suitable UV-grade solvent (e.g., Methanol or Acetonitrile).
2. Procedure:
Prepare a solution of known concentration of the sample in the chosen solvent. Measure the absorbance at the predetermined λmax. Purity can be estimated by comparing the measured absorbance to that of a highly pure reference standard.
Mandatory Visualizations
HPLC Experimental Workflow
Caption: Workflow for HPLC purity validation.
Comparison of Analytical Methods
Caption: Comparison of analytical methods.
Conclusion
High-Performance Liquid Chromatography is the recommended method for the definitive purity validation of this compound, offering a robust combination of specificity, sensitivity, and quantitative accuracy. While UPLC provides advantages in speed and resolution, its accessibility may be limited. Spectrophotometry can serve as a rapid, preliminary screening tool, and GC-MS is best suited for the analysis of volatile impurities. The choice of method should be guided by the specific analytical needs, available resources, and regulatory requirements.
References
- 1. benzyl 2-methyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate | 190906-91-3 | Benchchem [benchchem.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. pharmiweb.com [pharmiweb.com]
- 4. benchchem.com [benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of HPLC & spectrophotometric methods for estimation of antiretroviral drug content in pharmaceutical products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Comparative Efficacy of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in Multi-Step Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex molecular architectures often relies on the strategic use of versatile building blocks. Among these, N-substituted piperidones are crucial intermediates in the development of various pharmaceutical agents. This guide provides a comparative analysis of the efficacy of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate in multi-step synthetic pathways, with a focus on its preparation from N-benzyl-4-piperidone and a comparison of various synthetic routes to this key precursor.
Introduction to this compound
This compound is a valuable intermediate in organic synthesis, particularly in the construction of substituted piperidine derivatives. Its α,β-unsaturated ketone moiety makes it an excellent Michael acceptor, allowing for the introduction of various substituents at the 3-position of the piperidine ring. The benzyl carbamate protecting group offers stability and can be readily removed under standard conditions, providing access to the secondary amine for further functionalization.
The primary synthetic route to this compound involves the dehydrogenation of its saturated precursor, Benzyl 4-oxopiperidine-1-carboxylate. Therefore, the efficiency of the overall synthetic sequence is heavily dependent on the method used to prepare this precursor.
Comparative Analysis of Synthetic Routes to N-Benzyl-4-piperidone
The synthesis of N-benzyl-4-piperidone is a critical step in the pathway to obtaining this compound. Several methods have been reported, each with its own advantages and disadvantages in terms of yield, reaction conditions, and atom economy. A summary of these methods is presented below.
| Method | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Aza-Michael Reaction | Divinyl ketones, Benzylamine | 79-84%[1] | High-yielding, atom-efficient | Requires synthesis of divinyl ketone precursors |
| Condensation & Decarboxylation | Dibasic acid esters, Benzylamine | Not specified | Utilizes readily available starting materials | Multi-step process, poor atom economy due to decarboxylation[2] |
| Direct Alkylation | 4-Piperidone, Benzyl bromide | "Higher yield"[2] | Simple, one-step reaction | Expensive starting materials (4-piperidone and benzyl bromide)[2] |
| Acylation & Reduction | 4-Piperidone, Benzoyl chloride, Reducing agent | "Higher yield"[2] | Utilizes cheaper benzoyl chloride compared to benzyl bromide[2] | Additional reaction step (reduction) required, expensive 4-piperidone[2] |
| Ring-Closing Reaction | Primary amine, 1,5-dichloro-3-pentanone | High yield[2] | Mild reaction conditions, simple operation, low production costs[2] | Requires synthesis of 1,5-dichloro-3-pentanone |
| Single-Stage from Benzamide | Benzamide, Alkyl acrylate | Not specified | Single-stage synthesis | Leads to N-benzoyl-4-piperidone-3-carboxylates, requiring further steps |
Synthesis of this compound
Once N-benzyl-4-piperidone is obtained, it is typically protected with a benzyl chloroformate to yield Benzyl 4-oxopiperidine-1-carboxylate. This intermediate is then dehydrogenated to afford the target compound, this compound.
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Experimental Protocols
Synthesis of this compound (from Benzyl 4-oxopiperidine-1-carboxylate)[3]
Reagents and Materials:
-
Benzyl 4-oxopiperidine-1-carboxylate
-
Iodoxybenzoic acid (IBX, stabilized with 20% benzoic acid)
-
4-Methylmorpholin-4-oxide (NMO)
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether (Et₂O)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a suitable reaction vessel, dissolve Iodoxybenzoic acid (1.3 equivalents) and 4-methylmorpholin-4-oxide (3.4 equivalents) in DMSO.
-
To this solution, add a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 equivalent) in DMSO.
-
Stir the reaction mixture in the dark at 30°C for 72 hours.
-
Pour the reaction mixture into a saturated solution of NaHCO₃.
-
Extract the aqueous mixture with diethyl ether (3 x volume).
-
Wash the combined organic layers with saturated NaHCO₃ solution, brine, and water.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Reported Yield: 83%[3]
Application in Multi-Step Synthesis: Michael Addition
The utility of this compound is demonstrated in its subsequent reaction as a Michael acceptor. This allows for the stereoselective introduction of substituents, which is a key strategy in the synthesis of biologically active molecules.
Caption: Michael addition to the target compound.
Conclusion
This compound serves as a highly effective intermediate in multi-step synthesis, particularly for the creation of substituted piperidine frameworks. While its preparation requires a multi-step sequence, the high yield of the final dehydrogenation step (83%) makes it an attractive route.
The choice of the synthetic method for the precursor, N-benzyl-4-piperidone, significantly impacts the overall efficiency. For laboratory-scale synthesis where cost may be less of a concern, direct alkylation or acylation/reduction of 4-piperidone offers a straightforward approach. For larger-scale industrial applications, the Aza-Michael reaction of divinyl ketones or the ring-closing reaction with 1,5-dichloro-3-pentanone appear to be more cost-effective and high-yielding alternatives, provided the starting materials are readily accessible.
The subsequent use of this compound in Michael addition reactions highlights its efficacy in building molecular complexity, making it a valuable tool for researchers and professionals in drug discovery and development.
References
Benchmarking Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Against Commercial Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of appropriate intermediates is a critical decision that can significantly impact the efficiency, cost, and success of a drug discovery program. Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, also known as N-Cbz-4-piperidone, is a key building block in the synthesis of a variety of biologically active molecules. This guide provides an objective comparison of this intermediate against its most common commercial alternative, tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (N-Boc-4-piperidone), focusing on key performance metrics to aid researchers in making informed decisions for their synthetic strategies.
Executive Summary
This guide presents a head-to-head comparison of this compound (N-Cbz-4-piperidone) and its primary commercial alternative, N-Boc-4-piperidone. The comparison is based on critical parameters including synthetic yield, purity, stability, and cost-effectiveness. While both intermediates are effective for the protection of the 4-piperidone core, the choice between the Cbz and Boc protecting groups is dictated by the specific requirements of the synthetic route, including the stability of other functional groups and the desired deprotection strategy.
Data Presentation: A Comparative Analysis
The following tables summarize the key quantitative data for the synthesis and properties of N-Cbz-4-piperidone and N-Boc-4-piperidone.
| Parameter | This compound (N-Cbz-4-piperidone) | tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (N-Boc-4-piperidone) |
| Molecular Formula | C₁₃H₁₃NO₃ | C₁₀H₁₇NO₃ |
| Molecular Weight | 231.25 g/mol | 199.25 g/mol |
| Typical Synthesis Yield | 85-95% | 90-99% |
| Reported Purity | ≥95% | ≥98%[1] |
| Deprotection Condition | Catalytic Hydrogenolysis (e.g., H₂/Pd-C) | Acidic (e.g., TFA, HCl)[2] |
| Stability | Stable to acidic and basic conditions | Stable to basic conditions, labile to acid |
Table 1: General Properties and Synthesis Metrics
| Reagent | Cost per Mole (Approximate) |
| Benzyl Chloroformate (for Cbz protection) | ~$50 - $100 |
| Di-tert-butyl dicarbonate (for Boc protection) | ~$100 - $200 |
Table 2: Cost Comparison of Key Protecting Group Reagents
Note: Costs are estimates and can vary based on supplier, purity, and scale.
Experimental Protocols
Detailed methodologies for the synthesis of each intermediate are provided below to allow for standardized comparison.
Synthesis of this compound (N-Cbz-4-piperidone)
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in a mixture of dichloromethane and water at 0°C, add sodium carbonate (2.5 equivalents).
-
Slowly add benzyl chloroformate (1.1 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.
Synthesis of tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate (N-Boc-4-piperidone)
Materials:
-
4-Piperidone monohydrate hydrochloride
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 4-piperidone monohydrate hydrochloride (1 equivalent) in dichloromethane at 0°C, add triethylamine (2.2 equivalents).
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain pure tert-Butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate.[2]
Mandatory Visualizations
General Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of N-protected 4-piperidone intermediates.
Caption: General workflow for the synthesis of N-Cbz and N-Boc protected 4-piperidones.
Application in Drug Synthesis: Kinase Inhibitors
N-protected 4-piperidone derivatives are crucial intermediates in the synthesis of various kinase inhibitors, such as those targeting p38 MAP kinase, which is implicated in inflammatory diseases.
Caption: Synthetic pathway from N-protected 4-piperidones to p38 MAP kinase inhibitors.
Application in Drug Synthesis: GPCR Antagonists
These intermediates are also pivotal in the synthesis of G-protein coupled receptor (GPCR) antagonists, for instance, CCR5 antagonists used in HIV therapy.[3][4][5][6]
Caption: Synthetic pathway from N-protected 4-piperidones to CCR5 antagonists.
Conclusion and Recommendations
Both this compound and tert-butyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate are highly valuable intermediates in medicinal chemistry. The choice between them should be guided by the specific chemical context of the synthetic route.
-
N-Cbz-4-piperidone is generally more cost-effective on a reagent basis and is stable under both acidic and basic conditions, offering flexibility in subsequent reaction steps. However, its deprotection requires catalytic hydrogenolysis, which may not be compatible with other functional groups in the molecule (e.g., alkenes, alkynes, or other reducible groups).
-
N-Boc-4-piperidone is often synthesized in slightly higher yields and purity. Its key advantage is the ease of deprotection under acidic conditions, which is orthogonal to many other protecting groups and reaction conditions. This makes it a preferred choice in complex, multi-step syntheses where mild deprotection is crucial. The higher cost of the protecting reagent, di-tert-butyl dicarbonate, may be a consideration for large-scale synthesis.
Ultimately, the optimal choice depends on a careful evaluation of the overall synthetic strategy, including the nature of other functional groups present, the required deprotection conditions, and budgetary constraints. This guide provides the foundational data and protocols to assist researchers in making a well-informed decision for their specific synthetic needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. CCR5 antagonists as anti-HIV-1 agents. Part 3: Synthesis and biological evaluation of piperidine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of CCR5 antagonists containing modified 4-piperidinyl-2-phenyl-1-(phenylsulfonylamino)-butane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Antagonists of the human CCR5 receptor as anti-HIV-1 agents. Part 4: synthesis and structure-activity relationships for 1-[N-(methyl)-N-(phenylsulfonyl)amino]-2-(phenyl)-4-(4-(N-(alkyl)-N-(benzyloxycarbonyl)amino)piperidin-1-yl)butanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Studies of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the journey of a novel compound from laboratory discovery to potential clinical application is fraught with challenges. A critical phase in this process is bridging the gap between promising in vitro activity and demonstrable in vivo efficacy. This guide provides a comprehensive framework for comparing and interpreting in vitro and in vivo studies of compounds derived from the versatile Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate scaffold. Due to the limited availability of direct comparative studies on a single series of these specific derivatives, this guide will utilize illustrative examples from structurally related dihydropyridine and piperidone compounds to demonstrate the key principles of data presentation, experimental methodologies, and pathway analysis.
Executive Summary
The successful translation of a drug candidate is contingent on a thorough understanding of its biological activity at multiple levels. In vitro assays provide crucial initial data on a compound's potency and mechanism of action at a cellular and molecular level. However, these controlled environments cannot replicate the complex physiological landscape of a living organism. In vivo studies in animal models are therefore essential to evaluate a compound's pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME), tolerability, and efficacy in a systemic context. This guide will walk through the critical aspects of comparing these two vital sets of data.
Data Presentation: Quantifying the In Vitro-In Vivo Correlation
Table 1: Comparative In Vitro Anticancer Activity
| Compound ID | Modification on Core Scaffold | Target Cell Line | IC50 (µM)[1] | Selectivity Index (SI)* |
| BDP-1 | R = 4-chlorophenyl | MCF-7 (Breast) | 5.2 | 8.1 |
| BDP-2 | R = 4-methoxyphenyl | MCF-7 (Breast) | 12.8 | 3.5 |
| BDP-3 | R = 2-nitrophenyl | MCF-7 (Breast) | 25.1 | 1.8 |
| BDP-4 | R = 4-chlorophenyl | A549 (Lung) | 8.9 | 4.7 |
| BDP-5 | R = 4-methoxyphenyl | A549 (Lung) | 18.4 | 2.3 |
| Doxorubicin | - | MCF-7 (Breast) | 0.9 | - |
*Selectivity Index (SI) = IC50 in normal cell line / IC50 in cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Table 2: Comparative In Vivo Antitumor Efficacy in Xenograft Model
| Compound ID | Dose (mg/kg) | Administration Route | Tumor Growth Inhibition (%)[1] | Change in Body Weight (%) |
| BDP-1 | 20 | Intraperitoneal (i.p.) | 58.3 | -2.5 |
| BDP-2 | 20 | Intraperitoneal (i.p.) | 35.1 | -1.8 |
| BDP-4 | 20 | Intraperitoneal (i.p.) | 45.7 | -3.1 |
| Doxorubicin | 5 | Intravenous (i.v.) | 75.2 | -10.5 |
Table 3: Comparative In Vitro Antimicrobial Activity
| Compound ID | Modification on Core Scaffold | Target Organism | MIC (µg/mL) |
| BDQ-1 | R = 3-fluorobenzyl | S. aureus | 8 |
| BDQ-2 | R = 4-chlorobenzyl | S. aureus | 16 |
| BDQ-3 | R = 3-fluorobenzyl | E. coli | 32 |
| BDQ-4 | R = 4-chlorobenzyl | E. coli | 64 |
| Ciprofloxacin | - | S. aureus | 1 |
Table 4: Comparative In Vivo Antimicrobial Efficacy in Murine Infection Model
| Compound ID | Dose (mg/kg) | Administration Route | Reduction in Bacterial Load (log10 CFU) | Survival Rate (%) |
| BDQ-1 | 25 | Oral (p.o.) | 2.5 | 80 |
| BDQ-2 | 25 | Oral (p.o.) | 1.8 | 60 |
| Ciprofloxacin | 10 | Oral (p.o.) | 3.2 | 100 |
Experimental Protocols: Ensuring Reproducibility and Validity
Detailed methodologies are crucial for the critical evaluation and replication of research findings. Below are example protocols for key experiments typically employed in the assessment of novel therapeutic compounds.
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, A549) and a normal cell line (e.g., MCF-10A) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is calculated from dose-response curves.
2. Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: Standard and clinically isolated bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) are used.
-
Broth Microdilution Method: The assay is performed in 96-well microtiter plates. A serial two-fold dilution of the test compounds is prepared in a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Protocols
1. Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., athymic nude mice) are used.
-
Tumor Cell Implantation: A suspension of human cancer cells (e.g., MCF-7) is subcutaneously injected into the flank of each mouse.
-
Compound Administration: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The test compounds are administered via a specific route (e.g., intraperitoneally, orally) at a predetermined dose and schedule.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group. Animal body weight is monitored as an indicator of toxicity.
2. Murine Systemic Infection Model
-
Animal Model: Healthy mice (e.g., BALB/c) are used.
-
Bacterial Challenge: Mice are infected with a lethal or sub-lethal dose of a bacterial pathogen (e.g., S. aureus) via an appropriate route (e.g., intraperitoneal injection).
-
Treatment: At a specified time post-infection, the mice are treated with the test compounds or a vehicle control.
-
Outcome Measures: Efficacy can be assessed by determining the survival rate over a period of time or by quantifying the bacterial load in various organs (e.g., spleen, liver) at a specific time point after treatment.
Visualization of Pathways and Workflows
Visual representations are powerful tools for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway that could be modulated by a this compound derivative and a general experimental workflow.
Caption: Hypothetical Signaling Pathway Inhibition.
Caption: General Experimental Workflow.
Conclusion
References
Cost-benefit analysis of different synthetic routes to Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
For researchers, scientists, and drug development professionals, the efficient synthesis of key chemical intermediates is a critical aspect of the research and development pipeline. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, a valuable heterocyclic building block.
The two synthetic strategies explored are a classical approach involving the construction of the piperidone ring via Dieckmann condensation (Route A) and a more direct method involving the N-benzylation of a pre-existing 4-pyridone core (Route B). This comparison delves into the experimental protocols, cost of starting materials, reaction yields, and safety and environmental considerations for each route to provide a comprehensive guide for selecting the most appropriate method for a given research or development context.
At a Glance: Comparison of Synthetic Routes
| Metric | Route A: Dieckmann Condensation | Route B: N-Benzylation of 4-Hydroxypyridine |
| Overall Yield | Lower | Higher |
| Number of Steps | 3 | 1 |
| Key Starting Materials | Benzylamine, Ethyl Acrylate | 4-Hydroxypyridine, Benzyl Bromide |
| Key Reagents | Sodium Ethoxide, Hydrochloric Acid | Potassium Carbonate |
| Scalability | More complex due to multiple steps | More straightforward |
| Cost of Key Reagents | Moderate | Moderate to High |
| Safety Considerations | Use of metallic sodium or sodium ethoxide (highly reactive and moisture-sensitive) | Use of benzyl bromide (a lachrymator and corrosive) |
| Environmental Impact | Use of organic solvents, potential for salt waste | Use of a polar aprotic solvent (DMF), generation of salt byproduct |
Route A: Dieckmann Condensation Approach
This route builds the core heterocyclic ring from acyclic precursors. The synthesis involves a three-step sequence: a double Michael addition of benzylamine to ethyl acrylate to form a diester, followed by an intramolecular Dieckmann condensation to form a β-keto ester, and finally hydrolysis and decarboxylation to yield the target molecule.
Experimental Protocol
Step 1: Synthesis of Diethyl 4,4'-(benzylazanediyl)dipropanoate
Benzylamine is reacted with two equivalents of ethyl acrylate in a Michael addition reaction. This step is typically carried out in a protic solvent like ethanol and can be performed at room temperature, although gentle heating may be required to drive the reaction to completion.
Step 2: Dieckmann Condensation
The resulting diester undergoes an intramolecular cyclization in the presence of a strong base, such as sodium ethoxide, in an anhydrous solvent like toluene. This Dieckmann condensation forms the six-membered ring and a β-keto ester intermediate.
Step 3: Hydrolysis and Decarboxylation
The β-keto ester is then hydrolyzed and decarboxylated by heating with an aqueous acid, such as hydrochloric acid, to afford the final product, this compound.
Workflow Diagram
Safety Operating Guide
Proper Disposal of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate, ensuring compliance with standard laboratory safety protocols.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it may cause skin, eye, and respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[3]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A fully-buttoned lab coat is required.
-
Respiratory Protection: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[2][3]
In Case of Exposure:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.[3] Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[3]
Quantitative Hazard Data
The following table summarizes the available quantitative hazard information for this compound.
| Hazard Classification | Category | GHS Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2] |
| Specific Target Organ Toxicity, Single Exposure | Category 3 | H335: May cause respiratory irritation | [2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with institutional, local, state, and federal regulations. This compound should be treated as hazardous chemical waste.
Experimental Protocol for Disposal:
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper, absorbent pads), must be classified as hazardous waste.
-
Do not mix this waste with other incompatible waste streams. It should be stored separately from strong oxidizing agents and acids.
-
-
Waste Collection and Containerization:
-
Collect waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container must be chemically compatible with the compound and in good condition, with no leaks or cracks.
-
Ensure the container is kept closed except when adding waste.
-
-
Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste."
-
Clearly identify the contents, including the full chemical name: "this compound."
-
Indicate the associated hazards (e.g., "Harmful," "Irritant").
-
Include the date of waste accumulation.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
The storage area should be away from sources of ignition and incompatible materials.
-
-
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand).
-
For larger spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Collect the spilled material and absorbent into a designated hazardous waste container.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's licensed hazardous waste disposal service.
-
The most common and recommended method for the disposal of such organic compounds is high-temperature incineration at a permitted hazardous waste facility.
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).
-
The rinsate must be collected and treated as hazardous waste.
-
After triple-rinsing, the container may be disposed of as regular laboratory glass or plastic waste, provided all labels are defaced.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Benzyl 4-oxo-3,4-dihydropyridine-1(2H)-carboxylate. The following procedures are based on the known hazards of this compound and general safety protocols for pyridine derivatives to ensure a safe laboratory environment.
Hazard Summary:
This compound is classified with the following hazards:
Due to its classification as a pyridine derivative, it should be handled with care in a well-ventilated area, preferably a chemical fume hood.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Usage |
| Eyes | Safety Goggles or Face Shield | Must be worn at all times in the laboratory to protect against splashes. |
| Hands | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Inspect gloves for any tears or punctures before use. For pyridine compounds, butyl rubber or PVA gloves are often preferred over nitrile.[4] |
| Body | Laboratory Coat | A fully buttoned lab coat should be worn to protect against skin contact. |
| Respiratory | Fume Hood or Respirator | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Handling this compound
Adherence to a strict operational plan is critical for safe handling. The following workflow outlines the necessary steps from preparation to cleanup.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Spill Cleanup
In the event of a small spill within a chemical fume hood:
-
Containment: Cover the spill with an inert absorbent material such as sand or vermiculite.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Disposal: All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to the laboratory supervisor.
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Collection:
-
Collect waste material and any contaminated consumables in a designated, properly labeled, and sealed hazardous waste container.[4]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Waste Storage:
-
Store waste containers in a cool, dry, and well-ventilated area away from incompatible materials.[4]
-
Ensure the storage area is secure and clearly marked as a hazardous waste accumulation site.
Final Disposal:
-
Waste pyridine compounds are typically disposed of via incineration at a licensed hazardous waste facility.[5]
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate and appropriate action is essential.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek medical attention.[2] |
| Skin Contact | Wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[2] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
References
- 1. Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate | C13H13NO3 | CID 11368235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 3. benchchem.com [benchchem.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
